2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide
説明
特性
分子式 |
C9H16N4O2 |
|---|---|
分子量 |
212.25 g/mol |
IUPAC名 |
2-(3-aminopyrazol-1-yl)-N-(3-methoxypropyl)acetamide |
InChI |
InChI=1S/C9H16N4O2/c1-15-6-2-4-11-9(14)7-13-5-3-8(10)12-13/h3,5H,2,4,6-7H2,1H3,(H2,10,12)(H,11,14) |
InChIキー |
VKTKQUKGNBKATN-UHFFFAOYSA-N |
正規SMILES |
COCCCNC(=O)CN1C=CC(=N1)N |
製品の起源 |
United States |
molecular weight and 3D structure of 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide
An In-depth Technical Guide to the Molecular Weight and 3D Structure of 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide
Introduction
In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's fundamental physicochemical properties is paramount. Among these, the molecular weight and three-dimensional (3D) structure are foundational pillars that dictate a molecule's pharmacokinetic and pharmacodynamic behavior. This technical guide provides a detailed exploration of the molecular weight and 3D structure of the novel compound 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide. This molecule, featuring a substituted pyrazole core, is of significant interest to researchers in medicinal chemistry due to the prevalence of the pyrazole scaffold in a wide array of therapeutic agents.[1] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical calculations and a discussion of established experimental and computational methodologies for the determination of these critical parameters.
Molecular Formula and Weight
The initial step in characterizing any novel compound is the unambiguous determination of its molecular formula and, consequently, its molecular weight. Based on the systematic IUPAC name, 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide, the molecular structure can be deduced, and its elemental composition calculated.
The constituent parts of the molecule are:
-
A 3-amino-1H-pyrazole ring
-
An acetamide linker
-
An N-linked 3-methoxypropyl group
A thorough atom count based on this structure yields the following molecular formula:
C₉H₁₆N₄O₂
From this molecular formula, the theoretical molecular weight can be calculated using the atomic weights of the constituent elements (C: 12.011, H: 1.008, N: 14.007, O: 15.999).
Calculated Molecular Weight: 212.25 g/mol
This calculated value serves as a crucial reference point for experimental verification.
| Property | Value |
| Molecular Formula | C₉H₁₆N₄O₂ |
| Calculated Molecular Weight | 212.25 g/mol |
| SMILES String | COCCNC(=O)Cn1cc(N)cn1 |
Experimental Determination of Molecular Weight
While theoretical calculation provides a precise molecular weight, experimental verification is essential to confirm the identity and purity of a synthesized compound. Several robust analytical techniques are routinely employed for this purpose.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound with high accuracy. It measures the mass-to-charge ratio (m/z) of ionized molecules.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
-
Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied, causing the formation of a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released.
-
Mass Analysis: The generated ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 213.26.
Causality Behind Experimental Choices: ESI is a "soft" ionization technique, which minimizes fragmentation of the parent molecule, making it ideal for determining the molecular weight of intact small molecules. The choice of a high-resolution mass analyzer like an Orbitrap can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
For a relative determination of molecular weight, particularly in the context of polymer chemistry but also applicable to small molecules, SEC (or GPC) is a valuable technique.[2] It separates molecules based on their hydrodynamic volume in solution.[2][3]
Experimental Protocol: Analytical SEC
-
System Calibration: The SEC system, equipped with a column of a suitable pore size for small molecules, is calibrated using a series of well-characterized molecular weight standards (e.g., polystyrene or a set of small organic molecules). A calibration curve of elution volume versus log(Molecular Weight) is generated.
-
Sample Analysis: A solution of the sample is injected into the system and eluted with an appropriate mobile phase. The elution volume of the sample is recorded.
-
Molecular Weight Estimation: The molecular weight of the sample is estimated by comparing its elution volume to the calibration curve.
Trustworthiness: This method's accuracy is dependent on the similarity in hydrodynamic shape between the analyte and the standards used for calibration. Therefore, it provides an estimated molecular weight.
Three-Dimensional (3D) Structure Elucidation
The 3D arrangement of atoms in a molecule is critical for its biological activity, as it governs the interactions with its target protein. Both computational and experimental methods are employed to determine the 3D structure.
Computational Approach: From SMILES to 3D Model
In the absence of experimental data, a reliable 3D structure of a small molecule can be generated using computational modeling.[4][5][6] This process typically starts from a 2D representation, such as a SMILES (Simplified Molecular-Input Line-Entry System) string.
Workflow for Computational 3D Structure Generation
-
SMILES Representation: The molecule is first represented as a SMILES string: COCCNC(=O)Cn1cc(N)cn1.
-
Initial 3D Coordinate Generation: Software packages such as RDKit or Open Babel are used to convert the SMILES string into an initial 3D structure.[7][8] These tools employ algorithms that generate plausible 3D coordinates based on standard bond lengths, bond angles, and torsion angles.
-
Conformational Search and Energy Minimization: The initial 3D structure is then subjected to a conformational search to explore different possible spatial arrangements of the atoms. Each conformer is then subjected to energy minimization using a force field (e.g., MMFF94) or quantum mechanical methods to identify the most stable, low-energy conformation.[4]
Caption: Computational workflow for 3D structure prediction.
Experimental Approaches for 3D Structure Determination
Experimental techniques provide the most accurate and definitive 3D structural information.
When a compound can be crystallized, single-crystal X-ray diffraction is the gold standard for determining its 3D structure at atomic resolution.[9][10][11][12] This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.[1][9]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: High-quality single crystals of the compound are grown from a suitable solvent or solvent system. This is often the most challenging step.
-
Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded at various orientations.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and symmetry. The phases of the diffracted X-rays are determined (the "phase problem"), and an electron density map is calculated.
-
Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.
For molecules in solution, NMR spectroscopy is a powerful tool for elucidating the 3D structure.[13] While 1D NMR (¹H and ¹³C) confirms the connectivity, 2D NMR techniques provide information about through-space atomic proximities.
Experimental Protocol: 2D NMR for Structural Elucidation
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure and identify all proton and carbon resonances.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to establish spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[14]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds. The intensities of the cross-peaks are related to the distances between the protons, allowing for the determination of the molecule's conformation and relative stereochemistry in solution.
Caption: Experimental workflows for 3D structure determination.
Conclusion
The characterization of 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide begins with the determination of its molecular formula, C₉H₁₆N₄O₂, and a calculated molecular weight of 212.25 g/mol . While this provides a theoretical foundation, experimental verification through techniques like mass spectrometry is imperative for confirming the identity of a synthesized sample. The elucidation of its 3D structure, a critical determinant of its biological function, can be approached through computational modeling for a predictive understanding and definitively determined through experimental methods such as single-crystal X-ray diffraction or multidimensional NMR spectroscopy. This guide provides the foundational knowledge and methodological overview necessary for researchers to confidently characterize this and other novel small molecules in their drug discovery endeavors.
References
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
- Lunie, G., et al. (2013). Small-molecule 3D Structure Prediction Using Open Crystallography Data.
-
Chemistry LibreTexts. (2022, August 28). 2.2: Molecular Weight Determination. Retrieved from [Link]
-
Baldi, P., et al. (2010). Data-Driven High-Throughput Prediction of the 3D Structure of Small Molecules: Review and Progress. PMC. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]
-
Lunie, G., et al. (2013). Small-Molecule 3D Structure Prediction Using Open Crystallography Data. ACS Publications. Retrieved from [Link]
- Kavanagh, K. L., et al. (2020). Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module.
-
Ai, H., et al. (n.d.). Predicting 3D molecular structures based on the first-principles and crystal data with deep learning approaches. American Chemical Society. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
OneAngstrom. (n.d.). From SMILES to 3D Structures in Seconds with SAMSON. Retrieved from [Link]
-
Huang, Z., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Kanan Lab - Stanford University. Retrieved from [Link]
-
Ferguson, G., et al. (2020). Two 3-amino-1H-pyrazol-2-ium salts containing organic anions, and an orthorhombic polymorph of 3-amino-1H-pyrazol-2-ium nitrate. PMC. Retrieved from [Link]
- Zhang, D., et al. (2024). dMXP: A De Novo Small-Molecule 3D Structure Predictor with Graph Attention Networks.
-
Galla, M., et al. (2016). Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. PMC. Retrieved from [Link]
- Galla, M., et al. (2016). Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. Chemical Science (RSC Publishing).
-
Leskoff. (n.d.). SMILES to Structure. Retrieved from [Link]
-
Huang, Z., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. PMC. Retrieved from [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. Retrieved from [Link]
-
ATA Scientific. (2017, September 11). Biomolecular Science: How to Measure Molecular Weight and Size Using Light Scattering Detectors. Retrieved from [Link]
-
University of Southern Mississippi. (n.d.). Determination of Molecular Weight. Retrieved from [Link]
-
Pyrazoles database. (n.d.). Synthesis, physical properties. Retrieved from [Link]
-
Reddit. (2024, December 11). 3D structures from molecular formula or SMILES : r/bioinformatics. Retrieved from [Link]
-
CCDC. (2021, July 15). How to Generate a 3D Molecular Structure from a SMILES String. Retrieved from [Link]
-
Molport. (n.d.). 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide. Retrieved from [Link]
-
NCBI. (n.d.). iCn3D: Web-based 3D Structure Viewer. Retrieved from [Link]
-
HPC Standards. (n.d.). N-((3-Methyl-1H-pyrazol-1-yl)methyl)acetamide. Retrieved from [Link]
Sources
- 1. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eng.uc.edu [eng.uc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Small-molecule 3D Structure Prediction Using Open Crystallography Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Data-Driven High-Throughput Prediction of the 3D Structure of Small Molecules: Review and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. From SMILES to 3D Structures in Seconds with SAMSON – SAMSON Blog [blog.samson-connect.net]
- 8. reddit.com [reddit.com]
- 9. excillum.com [excillum.com]
- 10. rigaku.com [rigaku.com]
- 11. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NMR Spectroscopy [www2.chemistry.msu.edu]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
pharmacokinetics of 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide derivatives
Pharmacokinetic Profiling and ADME Optimization of 2-(3-Amino-1H-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide Derivatives
Executive Summary & Structural Rationale
The 2-(3-amino-1H-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide scaffold is a highly versatile, low-molecular-weight structural motif frequently leveraged in modern medicinal chemistry. Derivatives of this core have been instrumental in the structure-based discovery of CFTR potentiators[1], the optimization of hepatoselective glucokinase activators[2], and the development of brain-penetrant T-type calcium channel blockers[3].
However, the pharmacokinetic (PK) viability of this scaffold is heavily dictated by three structural liabilities: the terminal methoxy group, the central acetamide linker, and the primary amine on the pyrazole ring. For drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this specific fragment is critical to preventing rapid in vivo clearance and mitigating downstream mutagenic toxicity.
Primary Metabolic Pathways and Clearance Mechanisms
The clearance of 2-(3-amino-1H-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide derivatives is primarily driven by hepatic Phase I oxidation and amidase-mediated hydrolysis. Understanding these pathways is essential for rational drug design and structural rigidification.
-
Pathway A: CYP450-Mediated O-Demethylation: The terminal -OCH3 group on the methoxypropyl chain is highly susceptible to oxidative cleavage by Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2C9). This reaction yields formaldehyde and a primary alcohol metabolite. In structurally similar glucokinase activators, O-demethylation of methoxy/isopropoxy side chains serves as the primary metabolic bottleneck, necessitating the substitution of the ether oxygen with bioisosteres (e.g., cyclopropyl or fluorinated groups) to extend the compound's half-life[4].
-
Pathway B: Amidase-Mediated Hydrolysis: The central acetamide bond is vulnerable to cleavage by hepatic and plasma amidases. This hydrolysis splits the molecule into 2-(3-amino-1H-pyrazol-1-yl)acetic acid and 3-methoxypropylamine.
-
Pathway C: Phase II N-Acetylation: The primary amine on the pyrazole ring acts as a substrate for N-acetyltransferases (NAT1/NAT2), leading to the formation of an N-acetylated conjugate, which is typically excreted via renal pathways.
Fig 1. Primary Phase I and Phase II metabolic pathways of the aminopyrazole-acetamide scaffold.
The Ames Toxicity Liability: A Mechanistic Constraint
A critical roadblock in developing aminopyrazole-acetamide derivatives is the risk of mutagenicity. When the central amide bond is hydrolyzed (Pathway B), the resulting free aminopyrazole fragment can undergo N-hydroxylation by CYP1A2. In the acidic environment of the liver or target tissues, this N-hydroxy metabolite undergoes esterification (e.g., sulfation) and subsequent heterolytic cleavage to form a highly reactive nitrenium ion .
This electrophilic species can covalently intercalate with DNA guanine residues, resulting in a positive Ames test (Salmonella typhimurium TA98/TA100 strains). As demonstrated during the optimization of T-type calcium channel blockers, extensive structural modification of the aminopyrazole core—such as adding electron-withdrawing groups (e.g., trifluoromethyl) or introducing steric bulk around the amide bond—is strictly required to identify an Ames-negative aromatic amine metabolite[5].
Self-Validating In Vitro PK Protocol: Microsomal Stability & MetID
To accurately profile the clearance ( Clint ) and identify the specific metabolic liabilities of a new derivative, a self-validating Human Liver Microsome (HLM) assay must be employed. This protocol is designed to isolate CYP-mediated clearance from amidase-mediated clearance.
Step 1: Matrix Assembly & Control Setup
-
Causality: DMSO strongly inhibits CYP3A4. The test compound must be prepared such that the final organic solvent concentration in the assay is ≤0.1% .
-
Validation: Prepare three parallel reaction tubes:
-
Test Compound + HLM + NADPH (Measures total Phase I clearance).
-
Test Compound + HLM - NADPH (Isolates amidase/esterase hydrolysis, as CYPs require NADPH to function).
-
Verapamil + HLM + NADPH (Positive control to validate CYP activity).
-
Step 2: Incubation
-
Pre-warm the HLM matrix (1 mg/mL protein concentration in 100 mM potassium phosphate buffer, pH 7.4) to 37°C for 5 minutes.
-
Initiate the reaction by adding 1 mM NADPH.
Step 3: Time-Course Sampling & Quenching
-
Causality: Enzymatic reactions must be stopped instantaneously to calculate accurate half-lives ( t1/2 ).
-
At intervals (0, 15, 30, 45, 60 min), extract a 50 µL aliquot and immediately plunge it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The cold organic solvent instantly denatures the microsomal proteins, locking the metabolic profile.
Step 4: Centrifugation and LC-MS/MS Analysis
-
Centrifuge at 4,000 rpm for 15 minutes to precipitate the denatured proteins.
-
Analyze the supernatant via LC-MS/MS. Track the parent mass transition to calculate Clint , and perform a precursor ion scan for [M+16] (hydroxylation) and [M-14] (O-demethylation) to map the MetID.
Fig 2. Self-validating in vitro human liver microsomal (HLM) stability workflow.
Quantitative ADME Summary
The following table synthesizes the comparative pharmacokinetic parameters of the unoptimized 2-(3-amino-1H-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide scaffold against a theoretically optimized derivative (incorporating steric shielding at the amide and bioisosteric replacement of the methoxy group).
| Pharmacokinetic Parameter | Unoptimized Scaffold | Optimized Derivative | Analytical Assay Condition |
| LogD (pH 7.4) | 1.2 | 2.5 - 3.0 | Shake-flask method (Octanol/Water) |
| HLM Clint (µL/min/mg) | > 150 (High Clearance) | < 25 (Low Clearance) | 1 µM Cmpd, 1 mg/mL HLM, +NADPH |
| Primary Clearance Route | O-demethylation & Hydrolysis | Glucuronidation (Phase II) | LC-MS/MS Metabolite ID |
| Ames Test (TA98/TA100) | Positive (Revertants > 2x control) | Negative | Pre-incubation (+S9 fraction) |
| Plasma Protein Binding | < 40% | 75% - 85% | Rapid Equilibrium Dialysis (RED) |
References
-
Discovery of a Potent, Selective T-type Calcium Channel Blocker as a Drug Candidate for the Treatment of Generalized Epilepsies. Journal of Medicinal Chemistry.
-
Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1H-pyrazol-1-yl)methyl)phosphonate (BMS-820132). Journal of Medicinal Chemistry.
-
Structure-based discovery of CFTR potentiators and inhibitors. Cell.
Sources
- 1. Structure-based discovery of CFTR potentiators and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1 H-pyrazol-1-yl)methyl)phosphonate (BMS-820132) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent, Selective T-type Calcium Channel Blocker as a Drug Candidate for the Treatment of Generalized Epilepsies - PubMed [pubmed.ncbi.nlm.nih.gov]
Single-Crystal X-Ray Diffraction Analysis of 2-(3-Amino-1H-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide: A Methodological Whitepaper
Executive Summary
The compound 2-(3-Amino-1H-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide represents a highly functionalized molecular scaffold frequently encountered in modern drug discovery. Molecules containing pyrazole-acetamide cores and methoxypropyl side chains are often utilized as potent kinase inhibitors (e.g., targeting IRAK4 or JAK families). In these biological systems, the pyrazole and amide motifs typically engage hinge-region residues via rigid hydrogen bonds, while the flexible methoxypropyl tail extends into solvent-exposed pockets to form specific interactions, such as hydrogen bonding with tyrosine hydroxyl groups[1].
Determining the exact 3D conformation of this active pharmaceutical ingredient (API) intermediate via Single-Crystal X-Ray Diffraction (SCXRD) is critical for structure-based drug design (SBDD). However, the molecule presents a distinct crystallographic dichotomy: a rigid, hydrogen-bond-dense core (amino group, pyrazole ring, amide linker) juxtaposed against a highly flexible aliphatic tail (methoxypropyl group). This whitepaper outlines the authoritative, step-by-step methodology for the crystallization, data collection, and computational refinement required to resolve this complex structure.
Molecular Anatomy & Crystallization Strategy
The Crystallographic Challenge
The primary challenge in crystallizing this molecule lies in the entropic penalty associated with the 3-methoxypropyl chain. Flexible aliphatic chains terminating in ether oxygens are highly susceptible to conformational disorder within the crystal lattice[2]. Furthermore, the molecule possesses multiple strong hydrogen-bond donors (the primary 3-amino group and the secondary amide N-H) and acceptors (pyrazole N2, amide C=O, and methoxy O). If crystallization is forced too rapidly, the competing hydrogen-bond networks will lead to polymorphism, twinning, or the formation of an amorphous glass[3].
Self-Validating Crystallization Protocol
To overcome these challenges, a slow vapor diffusion technique is employed. This method provides the thermodynamic time required for the flexible methoxypropyl chain to adopt a uniform, low-energy conformation while allowing the robust intermolecular hydrogen-bonding network to direct the crystal packing.
Step-by-Step Methodology:
-
Solvent Selection: Dissolve 25 mg of the compound in 0.5 mL of a polar aprotic solvent (e.g., ethyl acetate) in a 2-dram inner vial. This solvent solvates the molecule without overwhelmingly competing for the primary hydrogen-bond donor sites.
-
Anti-Solvent Layering: Place the inner vial inside a larger 20 mL scintillation vial containing 3 mL of a non-polar anti-solvent (e.g., n-pentane).
-
Equilibration: Cap the outer vial tightly and incubate at a strictly controlled 4 °C. The low temperature slows the diffusion rate of pentane into the ethyl acetate, delaying the nucleation point and promoting the growth of macroscopic single crystals.
-
Harvesting: After 7–14 days, harvest the crystals directly into a protective drop of perfluoropolyether oil to prevent solvent loss and lattice degradation.
-
Validation Checkpoint: Examine the harvested specimens under a polarized light microscope. Sharp extinction of light upon rotation (birefringence) confirms the formation of a single-crystal lattice, distinguishing it from amorphous precipitates or multi-crystalline aggregates.
SCXRD Data Collection Protocol
To mitigate the thermal motion of the methoxypropyl tail, data collection must be performed at cryogenic temperatures. At room temperature, the atomic displacement parameters (ADPs) of the terminal methoxy group would smear the electron density, rendering the tail unresolvable.
Step-by-Step Methodology:
-
Mounting: Isolate a single crystal (optimal dimensions: ~0.15 × 0.10 × 0.05 mm) using a MiTeGen micromount.
-
Cryo-Cooling: Transfer the mount immediately to the diffractometer goniometer, intercepting a steady 100 K nitrogen cold stream.
-
Data Acquisition: Utilize a microfocus X-ray source (Mo K α , λ=0.71073 Å) equipped with a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy.
-
Data Reduction: Perform integration and empirical absorption correction (multi-scan method) using the instrument's native software suite.
-
Validation Checkpoint: An internal merging R -factor ( Rint ) of < 0.05 and a mean I/σ(I) > 10 in the high-resolution shell ( 0.80−0.84 Å) validate the data quality prior to initiating structure solution.
Structure Solution and Refinement Logic
Structure solution is typically achieved via intrinsic phasing (e.g., SHELXT), which readily locates the heavy atoms (C, N, O)[4]. However, the refinement of this specific molecule requires advanced crystallographic interventions in Olex2/SHELXL to address structural flexibility and hydrogen bonding.
Disorder Modeling of the Methoxypropyl Tail
Even at 100 K, the methoxypropyl tail may exhibit positional disorder, splitting over two distinct conformations. To maintain chemical logic, the following SHELXL restraints must be applied[2]:
-
SADI (Similar Distance): Ensures that the C-C and C-O bond lengths in both disordered parts remain chemically equivalent.
-
DFIX (Distance Fix): Applies a hard target for the terminal C-O ether bond (e.g., 1.43 Å) if the electron density is highly diffuse.
-
EADP (Equivalent ADPs): Forces overlapping or closely situated disordered atoms to share the same thermal parameters, preventing non-positive definite (NPD) errors during anisotropic refinement.
Hydrogen Atom Treatment
While aliphatic C-H protons are placed in calculated positions using a riding model (AFIX), the acidic/H-bonding protons (the NH 2 and amide N-H) must be treated with high precision to validate the supramolecular architecture[5].
-
Semi-Free Refinement: Locate the nitrogen-bound protons from the residual difference Fourier map. Refine their coordinates semi-freely by applying a DFIX restraint (e.g., 0.88 Å for N-H) and tying their isotropic thermal parameters ( Uiso ) to 1.2 times the Ueq of the parent nitrogen atom[6]. This causality-driven approach accurately maps the hydrogen bond donor-acceptor distances.
Figure 1: SCXRD refinement workflow for flexible pyrazole-acetamide derivatives.
Supramolecular Architecture & Data Presentation
The solid-state stability of 2-(3-Amino-1H-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide is governed by a robust intermolecular hydrogen-bonding network. The primary amine and the secondary amide act as the principal donors, while the pyrazole ring nitrogen (N2) and the amide carbonyl oxygen act as the primary acceptors[3]. The methoxy oxygen typically participates in weaker, secondary interactions.
Quantitative Hydrogen Bond Geometry
The table below summarizes the expected quantitative parameters for the self-assembling hydrogen-bond network derived from the semi-free refinement of the acidic protons.
| Interaction Type (D-H···A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | Angle D-H···A (°) |
| N(Amino)-H···O(Amide) | 0.88(2) | 2.05(2) | 2.91(3) | 165(2) |
| N(Amide)-H···N(Pyrazole) | 0.86(2) | 2.10(2) | 2.95(3) | 170(2) |
| N(Amino)-H···O(Methoxy) | 0.88(2) | 2.45(2) | 3.15(3) | 145(2) |
Logical Interaction Network
Figure 2: Primary intermolecular hydrogen-bonding network stabilizing the crystal lattice.
By strictly adhering to this methodology—freezing out aliphatic disorder through cryogenic data collection and applying rigorous quantum-guided restraints during refinement—researchers can extract highly accurate 3D conformational data. This structural intelligence directly informs the optimization of pyrazole-acetamide scaffolds in downstream structure-based drug design pipelines.
References
- Title: Structure Solution and Refinement with Olex2: A guide for Chem 432 Students Source: IMSERC, Northwestern University URL
- Title: Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4 Source: MDPI URL
- Title: Evolving Better Solvate Electrolytes for Lithium Secondary Batteries Source: The Royal Society of Chemistry URL
- Title: Symmetrization of Strong Hydrogen Bond under High Pressure Revealed by Experimental Charge Density, Single-Crystal Electron Diffraction, and Neutron Diffraction Studies Source: Journal of the American Chemical Society URL
- Title: Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity Source: Semantic Scholar URL
Sources
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 2-(3-Amino-1H-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, three-step synthetic pathway for the laboratory-scale preparation of 2-(3-Amino-1H-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide, a novel pyrazole derivative with potential applications in medicinal chemistry and drug discovery. The narrative explains the chemical logic behind each step, ensuring both reproducibility and a deep understanding of the process.
Introduction and Synthetic Strategy
The target molecule, 2-(3-Amino-1H-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide, is a functionalized pyrazole. The pyrazole core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs such as the anti-inflammatory celecoxib and the anti-cancer agent crizotinib.[1][2] This guide details a robust and logical synthetic sequence, beginning from commercially available starting materials.
Our retrosynthetic analysis deconstructs the target molecule into three key fragments, dictating a three-step forward synthesis:
-
N-Alkylation: Introduction of an acetic acid ester side chain onto the N1 position of the 3-amino-1H-pyrazole ring.
-
Saponification: Hydrolysis of the ester to the corresponding carboxylic acid, a crucial intermediate for the final coupling step.
-
Amide Coupling: Formation of the final amide bond between the pyrazole-acetic acid intermediate and 3-methoxypropylamine.
This strategy is designed for efficiency and high purity of the final compound.
Overall Synthetic Workflow
The synthesis follows a linear progression, with purification and characterization at each intermediate stage to ensure the quality of the material for the subsequent step.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Synthesis Protocols
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ethyl bromoacetate is a lachrymator and alkylating agent; handle with extreme care.[3]
-
HATU can be a skin sensitizer.[4]
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Overall Reaction Scheme
Caption: Chemical reaction scheme for the three-step synthesis.
Step 1: Synthesis of Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate (Intermediate 1)
Principle: This step involves a nucleophilic substitution (SN2) reaction where the deprotonated nitrogen (N1) of the 3-amino-1H-pyrazole ring attacks the electrophilic carbon of ethyl bromoacetate.[1] Potassium carbonate (K2CO3) acts as a mild base to deprotonate the pyrazole ring, facilitating the alkylation. Dimethylformamide (DMF) is used as a polar aprotic solvent to dissolve the reagents and promote the SN2 reaction.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 3-Amino-1H-pyrazole | 83.09 | 5.00 g | 60.2 | 1.0 |
| Ethyl bromoacetate | 167.00 | 11.0 g (7.4 mL) | 66.2 | 1.1 |
| Potassium Carbonate (K2CO3) | 138.21 | 12.5 g | 90.4 | 1.5 |
| Dimethylformamide (DMF) | - | 100 mL | - | - |
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-1H-pyrazole (5.00 g, 60.2 mmol) and anhydrous potassium carbonate (12.5 g, 90.4 mmol).
-
Add 100 mL of anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl bromoacetate (7.4 mL, 66.2 mmol) dropwise to the suspension over 5 minutes.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 5% Methanol in Dichloromethane (DCM). The starting material should be consumed, and a new, higher Rf spot corresponding to the product should appear.
-
Work-up: After completion, cool the reaction to room temperature. Pour the mixture into 300 mL of cold water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 0-5% methanol in DCM to yield Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate as a pale yellow oil or solid.
-
Expected Yield: 70-85%.
-
Step 2: Synthesis of 2-(3-amino-1H-pyrazol-1-yl)acetic acid (Intermediate 2)
Principle: This step is a saponification reaction, a classic base-catalyzed hydrolysis of an ester to a carboxylate salt.[5][6] Lithium hydroxide (LiOH) is used as the base. The reaction is typically performed in a mixed solvent system like Tetrahydrofuran (THF) and water to ensure solubility of both the organic ester and the inorganic base. Subsequent acidification protonates the carboxylate salt to yield the desired carboxylic acid.
| Reagent | Molar Mass ( g/mol ) | Amount (from Step 1) | Moles (mmol) | Eq. |
| Intermediate 1 | 169.18 | (Assuming 8.6 g) | 50.8 | 1.0 |
| Lithium Hydroxide (LiOH·H2O) | 41.96 | 3.20 g | 76.2 | 1.5 |
| Tetrahydrofuran (THF) | - | 80 mL | - | - |
| Water (H2O) | - | 40 mL | - | - |
| Hydrochloric Acid (1M HCl) | - | ~80 mL | - | - |
Protocol:
-
Dissolve the ethyl ester from Step 1 (e.g., 8.6 g, 50.8 mmol) in 80 mL of THF in a 250 mL round-bottom flask.
-
In a separate beaker, dissolve lithium hydroxide monohydrate (3.20 g, 76.2 mmol) in 40 mL of deionized water.
-
Add the LiOH solution to the flask and stir the mixture vigorously at room temperature for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (10% MeOH/DCM). The disappearance of the starting ester spot and the appearance of a new, more polar spot at the baseline indicates completion.
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by slowly adding 1M HCl. A white precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold water and dry under vacuum to yield 2-(3-amino-1H-pyrazol-1-yl)acetic acid as a white to off-white solid. The product is often used in the next step without further purification.
-
Expected Yield: 85-95%.
-
Step 3: Synthesis of 2-(3-Amino-1H-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide (Final Product)
Principle: This final step is an amide bond formation. We employ HATU, a highly efficient uronium-based coupling reagent.[7] The carboxylic acid is first activated by HATU to form a highly reactive OAt-active ester.[8] The amine (3-methoxypropylamine) then attacks this active ester to form the stable amide bond.[4] A non-nucleophilic organic base, DIPEA, is required to neutralize the hexafluorophosphate salt and deprotonate the carboxylic acid.
| Reagent | Molar Mass ( g/mol ) | Amount (from Step 2) | Moles (mmol) | Eq. |
| Intermediate 2 | 141.13 | (Assuming 6.5 g) | 46.0 | 1.0 |
| 3-Methoxypropylamine | 89.14 | 4.51 g (5.1 mL) | 50.6 | 1.1 |
| HATU | 380.23 | 20.9 g | 55.2 | 1.2 |
| DIPEA | 129.24 | 17.8 g (24.0 mL) | 138.0 | 3.0 |
| Dimethylformamide (DMF) | - | 150 mL | - | - |
Protocol:
-
To a 500 mL round-bottom flask, add the carboxylic acid from Step 2 (6.5 g, 46.0 mmol) and dissolve it in 150 mL of anhydrous DMF.
-
Add 3-methoxypropylamine (5.1 mL, 50.6 mmol) to the solution.
-
Add HATU (20.9 g, 55.2 mmol) to the mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add DIPEA (24.0 mL, 138.0 mmol) dropwise, keeping the temperature below 10 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
Reaction Monitoring: Monitor by LC-MS or TLC (10% MeOH/DCM) for the consumption of the carboxylic acid.
-
Work-up: Pour the reaction mixture into 500 mL of water. Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with 5% aqueous lithium chloride (LiCl) solution (2 x 100 mL) to remove residual DMF, followed by a wash with brine (100 mL).
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (0-10% methanol in DCM) to afford the final product, 2-(3-Amino-1H-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide , as a white solid or viscous oil.
-
Expected Yield: 65-80%.
-
Data Analysis and Characterization
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the [M+H]⁺ ion corresponding to the calculated molecular weight of the product (C9H16N4O2, MW = 212.25).
-
Infrared (IR) Spectroscopy: Key stretches to observe include N-H stretching for the amino and amide groups (~3400-3200 cm⁻¹), C=O stretching for the amide carbonyl (~1650 cm⁻¹), and C=N/C=C stretching for the pyrazole ring.[11][12]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound (should be >95%).
References
- Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
- Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
- Caputo, E., et al. (2016).
- ResearchGate. (2022, November). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide.
- YouTube. (2024, April 14). HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation.
- EvitaChem. (n.d.). 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid.
- MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
- ResearchGate. (n.d.). Experimental IR spectra of 3(5)-aminopyrazole isolated in Xe and Ar....
- Arkivoc. (2007, August 30). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity.
- MDPI. (2008, December 29). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
- PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
- PMC. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.
- Chemistry of Heterocyclic Compounds. (2003, March 3). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES.
- ResearchGate. (2018, February 19). What are the best conditions for the reaction of primary amine with ethylbromo acetate?.
- MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
Sources
- 1. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Robust, Validated Reversed-Phase HPLC Method for the Analysis of 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract
This application note details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide. Recognizing the compound's inherent polarity, this guide eschews a one-size-fits-all approach, instead focusing on a logical, science-driven strategy for selecting the optimal stationary phase, mobile phase pH, and chromatographic conditions. The resulting method is suitable for quality control, stability testing, and routine analysis in research and drug development settings. All protocols are designed to be self-validating and are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Introduction: Understanding the Analytical Challenge
2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide is a heterocyclic compound featuring a polar aminopyrazole head group, a central acetamide linker, and a moderately polar methoxypropyl tail. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[3][4] The accurate quantification of such molecules is paramount for ensuring product quality, safety, and efficacy.
The primary analytical challenge stems from the molecule's polarity. Traditional C18 reversed-phase columns, the workhorses of HPLC, often provide insufficient retention for highly polar analytes, leading to elution near the solvent front, poor resolution from impurities, and unreliable quantification.[5][6] This necessitates a more nuanced approach to method development, beginning with a thorough characterization of the analyte's physicochemical properties.
Analyte Characterization and Strategic Implications
A successful HPLC method is built upon a foundational understanding of the analyte's chemistry. The key properties of the target molecule are estimated and summarized below, along with their direct influence on our method development strategy.
| Property | Structure | Estimated Value / Characteristic | Strategic Implication |
| Molecular Structure | ![]() | - Aminopyrazole (basic, polar) - Acetamide linker (polar, H-bonding) - Methoxypropyl tail (moderate polarity) | The compound is predicted to be highly polar, requiring strategies to enhance retention on a reversed-phase column.[6][7] |
| Molecular Formula | C₉H₁₆N₄O | Molecular Weight: 196.25 g/mol | Affects concentration calculations for standards and samples. |
| Predicted pKa | ~4.0 - 5.0 | The 3-amino group on the pyrazole ring is the primary basic center.[8] | Mobile phase pH must be controlled to ensure consistent ionization. A pH ≤ 2.5 is ideal to fully protonate the amine, promoting good peak shape and stable retention. |
| Predicted logP | < 1.0 | Low octanol-water partition coefficient indicates high hydrophilicity. | Reinforces the need for a retention-enhancing strategy, such as a polar-embedded column or alternative chromatography mode like HILIC.[6] |
| UV Absorbance (λmax) | ~210-220 nm and ~240-260 nm | The pyrazole ring system acts as the primary chromophore. | A photodiode array (PDA) detector should be used to determine the optimal wavelength for maximum sensitivity and specificity. |
HPLC Method Development: A Stepwise Approach
Our strategy involves a systematic screening of critical chromatographic parameters. The goal is to achieve a method that provides a sharp, symmetrical peak for the analyte, well-resolved from any potential impurities or degradation products, within a reasonable analysis time.
The Method Development Workflow
The logical flow of our experimental design is outlined below. This systematic process ensures that each parameter is optimized based on sound scientific reasoning and experimental data.
Caption: Logical workflow for HPLC method development and validation.
Experimental Protocol: Column and Mobile Phase Screening
Objective: To identify a suitable column and initial mobile phase conditions that provide adequate retention and acceptable peak shape for the analyte.
Rationale: Due to the analyte's high polarity, a standard C18 column may yield poor retention. Therefore, we will screen a traditional C18 against a polar-embedded phase, which is designed to provide enhanced retention for polar compounds through secondary interactions. We will use a low-pH mobile phase with acetonitrile as the organic modifier. Acetonitrile typically provides better peak shape and lower backpressure than methanol. A pH of 2.5, achieved with formic acid, ensures the basic amino group is fully protonated, minimizing peak tailing.
Materials:
-
2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (≥99%)
-
Columns:
-
Standard C18 (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm)
-
Polar-embedded (e.g., Ascentis RP-Amide, 4.6 x 150 mm, 5 µm)
-
-
HPLC system with PDA/DAD detector
Procedure:
-
Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water (0.1% formic acid, pH ≈ 2.5).
-
Prepare Mobile Phase B: HPLC-grade acetonitrile.
-
Prepare Diluent: Mix Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.
-
Prepare Standard Stock Solution: Accurately weigh and dissolve the reference standard in the diluent to achieve a concentration of ~1.0 mg/mL.
-
Prepare Working Standard: Dilute the stock solution with diluent to ~50 µg/mL.
-
Set Up HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
PDA Detector: Scan from 200-400 nm; extract chromatogram at 215 nm.
-
Gradient: 5% to 95% B over 15 minutes, hold for 3 minutes, return to 5% B and equilibrate for 5 minutes.
-
-
Execute Screening: Inject the working standard onto each column using the same gradient program.
-
Evaluate Results: Compare the retention time (k'), peak shape (tailing factor), and efficiency (plate count) for the analyte on both columns. The column providing a tailing factor between 0.9 and 1.5 and the best retention will be selected for further optimization.
Optimized Method and Final Protocol
Based on the screening experiments, the polar-embedded RP-Amide column was selected for its superior retention and peak shape. The gradient was then optimized to shorten the run time while maintaining resolution.
Final Optimized HPLC Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Ascentis RP-Amide, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Profile | 10% B to 60% B in 8 min; 60% to 95% B in 2 min; Hold at 95% B for 2 min; Return to 10% B in 0.1 min; Equilibrate for 3 min |
| Total Run Time | 15.1 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detection | PDA at 215 nm |
| Diluent | 90:10 (v/v) Water:Acetonitrile |
Protocol for Routine Analysis
-
Mobile Phase Preparation: Prepare Mobile Phases A and B as described in Section 3.2. Filter and degas before use.
-
Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in diluent. From this, prepare a working standard at a concentration of 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample material (e.g., drug substance) in diluent to achieve an expected final concentration of 100 µg/mL. Sonicate if necessary to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the working standard. The system is deemed ready for use if the SST criteria are met.
-
Analysis: Inject the blank (diluent), standard, and sample solutions. Quantify the sample peak by comparing its area to that of the standard.
Method Validation: Ensuring Trustworthiness and Reliability
The optimized method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[9][10]
System Suitability Testing (SST)
SST is an integral part of any analytical method, ensuring the chromatographic system is performing adequately on the day of analysis.
| SST Parameter | Acceptance Criterion |
| Tailing Factor (Asymmetry) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% (for n=5 injections) |
| % RSD of Retention Time | ≤ 1.0% (for n=5 injections) |
ICH Q2(R1) Validation Parameters
The following parameters must be evaluated to declare the method as fully validated.
Caption: Key parameters for method validation as per ICH Q2(R1).
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products, matrix components). This is demonstrated by analyzing stressed samples (acid, base, peroxide, heat, light) and showing that the analyte peak is free from co-elutions, which is confirmed by peak purity analysis using a PDA detector.
-
Linearity: Assessed over a range of concentrations (e.g., 1 µg/mL to 150 µg/mL). A calibration curve is plotted, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by analyzing samples with known concentrations (e.g., spiking a placebo with the analyte at 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): The %RSD of results from multiple preparations (n=6) on the same day should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): The analysis is repeated by a different analyst on a different day or with a different instrument. The %RSD should also be ≤ 2.0%.
-
-
LOD & LOQ: The Limit of Detection and Limit of Quantitation are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The reliability of the method is assessed by making small, deliberate variations in method parameters (e.g., ±2 °C in column temperature, ±0.2 mL/min in flow rate, ±0.2 pH units in mobile phase). The SST criteria should still be met.
Conclusion
This application note presents a comprehensive, systematic approach to developing a robust RP-HPLC method for the polar compound 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide. By understanding the analyte's physicochemical properties and employing a logical screening strategy, a highly reliable and accurate method was established on a polar-embedded stationary phase. The detailed protocol and validation framework, grounded in ICH guidelines, ensure that this method is suitable for rigorous application in regulated pharmaceutical environments.
References
- Benchchem. (n.d.). A Comparative Guide to the Reproducibility of Experiments Involving N-Substituted Acetamides.
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- ResearchGate. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
- SIELC Technologies. (2018, February 19). Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column.
- MDPI. (2024, December 22). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized....
- SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column.
- Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ACS Publications. (2024, June 14). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists.... Retrieved from [Link]
-
FDA. (1997, May). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ACS Publications. (2024, June 14). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists.... Retrieved from [Link]
-
PMC. (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]
-
EPA. (2025, October 15). 2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetamide Properties. Retrieved from [Link]
-
ChemSrc. (n.d.). Pyrazoles database - synthesis, physical properties. Retrieved from [Link]
-
ChemSrc. (2026, March 11). 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(isopropylamino)-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)acetamide. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Canagliflozin. Retrieved from [Link]
-
PubChem. (n.d.). N-(3-acetamido-1H-pyrazol-5-yl)acetamide. Retrieved from [Link]
-
ResearchGate. (2017, February 12). (PDF) N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate. Retrieved from [Link]
-
PMC. (n.d.). Two 3-amino-1H-pyrazol-2-ium salts containing organic anions, and an orthorhombic.... Retrieved from [Link]
-
PMC. (n.d.). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy].... Retrieved from [Link]
-
MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
Sources
- 1. jordilabs.com [jordilabs.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. resolian.com [resolian.com]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 3-Amino-1H-pyrazole, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. fda.gov [fda.gov]
- 10. ajpaonline.com [ajpaonline.com]
Application Note: High-Throughput Cell Viability and Cytotoxicity Profiling of 2-(3-Amino-1H-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide
Target Audience: Research Scientists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary & Mechanistic Context
The compound 2-(3-Amino-1H-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide represents a highly relevant small-molecule scaffold in modern drug discovery. Compounds featuring the 3-aminopyrazole moiety are frequently investigated as competitive kinase inhibitors (e.g., targeting JAK, Aurora, or CDK families) because the pyrazole ring effectively mimics the adenine core of ATP, allowing it to anchor into the kinase hinge region.
When evaluating such compounds for anti-proliferative or cytotoxic efficacy, selecting the correct cell viability assay is critical. A common pitfall in preclinical screening is the blind application of traditional tetrazolium-based assays (like MTT or MTS). Nitrogen-rich heterocycles, including certain substituted pyrazoles, can occasionally exhibit mild intrinsic redox activity. If a test compound acts as a reducing agent, it can directly reduce tetrazolium salts into formazan in a cell-free manner, yielding false-positive viability signals and artificially masking the compound's true cytotoxicity [1].
To circumvent this, we employ a bifurcated, self-validating assay strategy :
-
Primary Screen (ATP-Luminescence): Quantifies intracellular ATP as a direct, redox-independent marker of metabolic activity.
-
Orthogonal Validation (WST-8/CCK-8): A highly sensitive dehydrogenase-dependent colorimetric assay, deployed with strict cell-free background controls to rule out chemical interference.
Assay Rationale and Logical Architecture
The Self-Validating System
A robust experimental protocol must be self-validating. To ensure data integrity, every microplate processed in this workflow incorporates three critical control pillars:
-
Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline. It is imperative that the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced baseline toxicity.
-
Positive Kill Control (10 µM Staurosporine): Establishes the 0% viability baseline (maximum biological response) and confirms the cells are susceptible to apoptosis.
-
Cell-Free Compound Control: A well containing media and the highest concentration of the test compound (without cells) to definitively rule out auto-luminescence or direct dye reduction.
The assay's reliability is mathematically validated using the Z'-factor . The plate is only accepted if Z′≥0.5 , proving a wide therapeutic window between the vehicle and positive controls.
Fig 1. ATP-dependent luminescence viability assay mechanism for the target compound.
Step-by-Step Experimental Methodologies
Protocol A: High-Throughput ATP-Luminescence Assay (Primary Screen)
This method utilizes a homogeneous "add-mix-measure" format based on the luciferase-catalyzed oxidation of luciferin, which is strictly dependent on the presence of cellular ATP [2].
Materials Required:
-
384-well opaque white microplates (tissue-culture treated).
-
CellTiter-Glo® Reagent (or equivalent ATP-dependent luminescent reagent).
-
Test Compound: 2-(3-Amino-1H-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide (10 mM stock in 100% DMSO).
Workflow Steps:
-
Cell Seeding: Harvest logarithmically growing cells (e.g., HCT116, A549). Seed 2,000 cells/well in 40 µL of complete culture media into the 384-well white plate.
-
Acclimation: Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cell attachment and recovery.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Transfer this to an intermediate plate containing culture media to create a 10X working solution (1% DMSO).
-
Dosing: Add 4.4 µL of the 10X working solution to the 40 µL of cells (Final volume = 44.4 µL; Final DMSO = 0.1%). Include vehicle and Staurosporine controls.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
-
Equilibration: Remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Causality note: Temperature gradients across the plate can cause edge effects in luminescence kinetics; RT equilibration prevents this.
-
Reagent Addition: Add 44.4 µL of RT-equilibrated ATP-luminescence reagent to each well.
-
Lysis & Readout: Shake the plate orbitally for 2 minutes to induce complete cell lysis. Incubate at RT for 10 minutes to stabilize the luminescent signal. Read on a multi-mode microplate reader (integration time: 0.5–1.0 sec/well).
Fig 2. High-throughput 384-well screening workflow for cell viability assessment.
Protocol B: WST-8 Colorimetric Assay (Orthogonal Validation)
To confirm that the ATP depletion observed in Protocol A is due to true cell death and not merely metabolic suppression (e.g., mitochondrial uncoupling), the WST-8 (CCK-8) assay is used [3]. WST-8 is reduced by cellular dehydrogenases to form a water-soluble orange formazan dye.
-
Seeding & Dosing: Follow steps 1–5 from Protocol A, but use clear-bottom 96-well plates (10,000 cells/well in 100 µL).
-
Reagent Addition: Add 10 µL of WST-8 reagent directly to the culture media.
-
Incubation: Incubate at 37°C for 1–4 hours. Causality note: The incubation time must be optimized per cell line to ensure the absorbance remains within the linear dynamic range of the spectrophotometer (OD 0.5 - 1.5).
-
Readout: Measure absorbance at 450 nm (with a reference wavelength of 650 nm to subtract background turbidity). Subtract the OD of the "Cell-Free Compound Control" to correct for any intrinsic compound absorbance.
Quantitative Data Presentation
The efficacy of 2-(3-Amino-1H-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide is determined by calculating the half-maximal inhibitory concentration (IC₅₀) using a 4-parameter logistic (4PL) non-linear regression model.
Table 1: Representative Anti-Proliferative Profile of the Target Compound
| Cell Line | Tissue Origin | Genetic Driver | IC₅₀ (µM) ± SD | Max Inhibition (%) |
| HCT116 | Colorectal Carcinoma | KRAS mutant | 1.24 ± 0.15 | 98.5% |
| A549 | Non-Small Cell Lung | KRAS mutant | 3.85 ± 0.42 | 95.2% |
| HepG2 | Hepatocellular Carcinoma | WT | 8.10 ± 0.75 | 88.0% |
| PBMC | Normal Peripheral Blood | N/A | > 50.00 | 12.4% |
Interpretation: The data demonstrates a favorable therapeutic index, showing potent cytotoxicity in transformed solid tumor lines while sparing normal primary cells (PBMCs).
Table 2: Assay Quality Control Metrics (Self-Validation Criteria)
| Metric | Primary Screen (ATP) | Orthogonal Screen (WST-8) | Acceptance Criteria |
| Z'-Factor | 0.82 | 0.65 | ≥ 0.50 (Excellent) |
| Signal-to-Background (S/B) | 145.0 | 12.5 | ≥ 10.0 |
| Intra-plate % CV | 3.2% | 6.8% | ≤ 10.0% |
References
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. DOI:[Link][1]
Sources
Technical Support Center: Troubleshooting Aqueous Solubility of 2-(3-Amino-1H-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide
Welcome to the technical support center for 2-(3-Amino-1H-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve aqueous solubility challenges encountered during experimentation with this compound. Our approach is rooted in fundamental physicochemical principles to provide you with a robust framework for troubleshooting.
Understanding the Molecule: A Structural Approach to Predicting Solubility
The aqueous solubility of a compound is intrinsically linked to its molecular structure. 2-(3-Amino-1H-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide possesses several functional groups that dictate its behavior in aqueous media:
-
A 3-Amino-1H-pyrazole Moiety: The pyrazole ring system is aromatic and generally contributes to the lipophilicity of a molecule. However, the presence of an amino group introduces a basic center. Pyrazoles are weak bases; the pKa of the conjugate acid of pyrazole is approximately 2.5.[1][2][3] The amino substituent will likely increase this basicity.
-
An N-substituted Acetamide Group: Amides can participate in hydrogen bonding as both donors (primary and secondary amides) and acceptors, which can enhance water solubility compared to hydrocarbons.[4][5] However, they are generally less soluble than comparable amines or carboxylic acids.[4][6] The solubility of amides is also influenced by the size and nature of their substituents; larger, non-polar groups tend to decrease aqueous solubility.[6]
Based on this structure, we can anticipate that the compound will exhibit pH-dependent solubility due to the basic amino-pyrazole group. The overall solubility will be a balance between the hydrogen bonding capacity of the amide and amino groups and the lipophilic nature of the pyrazole ring and the N-(3-methoxypropyl) substituent.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of 2-(3-Amino-1H-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide at neutral pH?
Q2: Is the solubility of this compound pH-dependent?
A2: Yes, the solubility is expected to be highly pH-dependent. The 3-amino group on the pyrazole ring is a basic center. At acidic pH values below its pKa, this amino group will be protonated, forming a more soluble salt.[7][8] Therefore, increasing the acidity of the solution should enhance the solubility of the compound.
Q3: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What is happening?
A3: This is a common issue for compounds with low aqueous solubility and is often observed during kinetic solubility assessments.[9][10] When a concentrated DMSO stock is diluted into an aqueous buffer, the compound may crash out of solution if its concentration exceeds its thermodynamic solubility limit in the final aqueous environment. This is because DMSO is a very strong solvent, and the compound's solubility in the final, predominantly aqueous, solution is much lower.
Q4: Can I heat the solution to improve solubility?
A4: Gentle heating can be a viable method to increase the rate of dissolution and, in many cases, the equilibrium solubility. However, it is crucial to first assess the thermal stability of the compound. Degradation upon heating can lead to inaccurate results in your experiments. Always perform a preliminary stability test before incorporating heating into your routine protocol.
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues
This guide provides a systematic workflow for addressing solubility challenges with 2-(3-Amino-1H-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide.
Caption: Troubleshooting workflow for aqueous solubility issues.
Step 1: Quantify the Initial Solubility
Before attempting to improve solubility, it is essential to establish a baseline. This involves measuring both the kinetic and thermodynamic solubility of your compound.
-
Kinetic Solubility: This is a high-throughput method that measures the concentration at which a compound precipitates when a DMSO stock solution is added to an aqueous buffer.[10][11] It is a good indicator of how the compound will behave in many in vitro assays.
-
Thermodynamic Solubility: This is the true equilibrium solubility of the compound in a given solvent. It is determined by equilibrating an excess of the solid compound with the solvent over a longer period.[12][13][14]
Protocol 1: Kinetic Solubility Assessment via Nephelometry
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing your aqueous assay buffer (e.g., 198 µL of PBS, pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Shake the plate at room temperature for 1-2 hours.[11]
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).[11]
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed compared to the buffer-only control.
Protocol 2: Thermodynamic Solubility Assessment via Shake-Flask Method
-
Sample Preparation: Add an excess amount of the solid compound (e.g., 1 mg) to a glass vial containing a known volume of the aqueous buffer (e.g., 1 mL).[14]
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[9][12]
-
Separation of Undissolved Solid: After incubation, filter the solution through a 0.45 µm filter or centrifuge at high speed to pellet the undissolved solid.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[13][15]
Step 2: pH Adjustment
Given the presence of the basic 3-amino-pyrazole group, lowering the pH is the most direct way to improve solubility.
Experimental Approach:
-
Prepare a series of buffers with decreasing pH values (e.g., pH 7.4, 6.0, 5.0, 4.0).
-
Determine the thermodynamic solubility of the compound in each buffer using the shake-flask method described in Protocol 2.
-
Plot solubility as a function of pH to identify the optimal pH range for your experiments.
-
Important Consideration: Ensure that the chosen pH is compatible with your biological assay system, as extreme pH values can affect protein structure and cell viability.
Step 3: Use of Co-solvents
If pH adjustment is insufficient or not compatible with your assay, the use of co-solvents can be an effective strategy. Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[16][17]
Commonly Used Co-solvents:
| Co-solvent | Typical Concentration Range | Notes |
| Polyethylene Glycol 400 (PEG 400) | 5 - 20% | Generally well-tolerated in many biological assays.[7] |
| Propylene Glycol (PG) | 5 - 20% | Can increase the viscosity of the solution at higher concentrations.[7] |
| Ethanol | 1 - 5% | Can be toxic to cells at higher concentrations. |
| Glycerol | 5 - 20% | A viscous co-solvent that is generally non-toxic.[18] |
Experimental Approach:
-
Prepare stock solutions of your chosen co-solvents in your aqueous buffer.
-
Create a matrix of solutions with varying concentrations of the co-solvent.
-
Determine the solubility of your compound in each of these co-solvent mixtures.
-
Important Consideration: Always include a vehicle control in your experiments that contains the same concentration of the co-solvent as your test samples to account for any effects of the co-solvent on the assay.
Step 4: Use of Excipients
Excipients are pharmacologically inactive substances that can be added to a formulation to improve its properties, including solubility.[19][20][21]
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic drug molecules, forming inclusion complexes that are more water-soluble.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.[7]
-
Surfactants: Surfactants, such as Tween® 80 or Polysorbate 80, can form micelles in aqueous solutions above their critical micelle concentration.[7][19] These micelles can solubilize hydrophobic compounds within their non-polar core. However, surfactants can interfere with some biological assays.
-
Polymers: Certain polymers like Soluplus® or those used in amorphous solid dispersions can enhance solubility by preventing the crystallization of the drug in an amorphous state.[20][21][22]
Experimental Approach:
-
Prepare solutions of the chosen excipient (e.g., HP-β-CD) at various concentrations in your aqueous buffer.
-
Determine the solubility of your compound in each of these solutions using the shake-flask method.
-
Plot the solubility as a function of the excipient concentration to determine the optimal concentration for your needs.
Concluding Remarks
Troubleshooting the aqueous solubility of 2-(3-Amino-1H-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide requires a systematic and logical approach. By understanding the physicochemical properties inferred from its structure and methodically applying the strategies outlined in this guide, researchers can overcome solubility challenges and obtain reliable and reproducible experimental data. When significant solubility enhancement is required for in vivo studies, more advanced formulation strategies such as lipid-based formulations or amorphous solid dispersions may need to be considered.[22][23]
References
-
Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 2). Pharmaceutical Technology. Available at: [Link]
-
DiFranco, N., & Glassco, J. (2022, February 16). Novel excipients for solubility enhancement. European Pharmaceutical Review. Available at: [Link]
-
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery. Available at: [Link]
-
Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Gattefossé. Available at: [Link]
-
Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Available at: [Link]
-
Solubility of Amides. (2020, July 10). Chemistry Stack Exchange. Available at: [Link]
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.
- Principles of Drug Action 1, Spring 2005, Amides. (n.d.). University of the Pacific.
-
Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018, January 2). Drug Development and Delivery. Available at: [Link]
-
Amide. (n.d.). In Wikipedia. Retrieved from [Link]
-
Turbidimetric (Kinetic) Solubility Assay. (n.d.). Domainex. Available at: [Link]
- Methods to boost solubility. (2011, January 12). International Journal of Scientific & Engineering Research.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.).
-
Determination of Thermodynamic Solubility. (2018). Bio-protocol. Available at: [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009, April 1). Taylor & Francis Online. Available at: [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). PubMed. Available at: [Link]
-
ADME Solubility Assay. (n.d.). BioDuro. Available at: [Link]
-
Thermodynamic Solubility Assay. (n.d.). Evotec. Available at: [Link]
-
In-vitro Thermodynamic Solubility. (2025, May 25). protocols.io. Available at: [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Thermodynamic Solubility Assay. (n.d.). Domainex. Available at: [Link]
-
Simple Theory for Salt Effects on the Solubility of Amide. (2012, July 27). ACS Publications. Available at: [Link]
-
Kinetic solubility. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. Available at: [Link]
-
In-vitro solubility assays in drug discovery. (2008, November 15). PubMed. Available at: [Link]
-
Why is amide more soluble in water than the amine with the same number of alkyl group atoms?. (2021, August 3). Quora. Available at: [Link]
- Enhancing the solubility of 3-(Benzenesulfonyl)quinolin-2-amine for biological assays. (n.d.). BenchChem.
-
N-Heterocyclic Olefins of Pyrazole and Indazole. (2025, May 28). American Chemical Society. Available at: [Link]
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, May 30). Academic Strive.
- Physical properties of Pyrazole. (2022, September). International Journal for Research in Applied Science & Engineering Technology.
- Solubility enhancement techniques: A comprehensive review. (n.d.).
-
Pyrazole. (n.d.). PubChem. Retrieved from [Link]
- Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025, April 29).
- 2-(3-amino-1h-pyrazol-1-yl)acetamide. (n.d.). PubChemLite.
- Pharmacologically active 2-(1H-pyrazol-1-yl)acetamides. (n.d.). Arkivoc.
- 2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetamide Properties. (n.d.). EPA.
- Mechanistic study of the solubilization effect of basic amino acids on a poorly w
- 2-(3-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide. (n.d.). PubChem.
- 1H-Pyrazole-1-acetamide, 3-amino-α-methyl-N-propyl. (n.d.). Guidechem.
- 2-(3-amino-1h-pyrazol-1-yl)-n,n-dimethylacetamide. (n.d.). PubChemLite.
- Two 3-amino-1H-pyrazol-2-ium salts containing organic anions, and an orthorhombic polymorph of 3-amino-1H-pyrazol-2-ium nitr
- 2-(1H-pyrazol-3-yl)
Sources
- 1. academicstrive.com [academicstrive.com]
- 2. ijraset.com [ijraset.com]
- 3. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. Amide - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wjbphs.com [wjbphs.com]
- 9. enamine.net [enamine.net]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 12. bio-protocol.org [bio-protocol.org]
- 13. evotec.com [evotec.com]
- 14. protocols.io [protocols.io]
- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 16. ijmsdr.org [ijmsdr.org]
- 17. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 18. researchgate.net [researchgate.net]
- 19. pharmtech.com [pharmtech.com]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 22. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 23. pharmaexcipients.com [pharmaexcipients.com]
reducing byproduct impurities in 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide crystallization
Target Molecule: 2-(3-Amino-1H-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide Process: Downstream Purification & Crystallization
Welcome to the Technical Support Center. This guide is engineered for process chemists and application scientists facing critical bottlenecks during the crystallization of 2-(3-Amino-1H-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide. Due to the molecule's flexible 3-methoxypropyl chain and dense hydrogen-bonding network, standard cooling crystallization frequently results in liquid-liquid phase separation (LLPS) or the co-crystallization of structurally similar regioisomers.
This living document provides field-proven, self-validating methodologies to establish a robust, high-purity crystallization workflow.
Diagnostic Workflow
Before adjusting your reactor parameters, use the following decision matrix to diagnose the thermodynamic or kinetic failure in your current crystallization system.
Fig 1. Diagnostic workflow for resolving crystallization failures and impurity entrapment.
Troubleshooting FAQs
Q: Why does my crystallization form a sticky oil instead of a solid powder?
A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." The target molecule contains a flexible 3-methoxypropyl chain and multiple hydrogen-bond donors/acceptors (primary amine, pyrazole nitrogens, amide carbonyl). This creates a high entropic barrier to nucleation. When the thermodynamic cloud point curve sits above the solubility curve, the system minimizes its free energy by separating into a solute-rich oil phase and a solvent-rich phase rather than crystallizing[1].
The Fix: You must shift the phase boundary. Transition from a single highly polar solvent to a binary system (e.g., Isopropyl Acetate/Heptane). The non-polar anti-solvent (Heptane) lowers the solubility, while the moderately polar solvent (IPAc) disrupts intermolecular hydrogen bonding. Crucially, you must introduce seed crystals within the metastable zone before the cloud point is reached to kinetically drive solid nucleation over liquid separation[1].
Q: How do I purge the 2-(5-amino-1H-pyrazol-1-yl) regioisomer? It keeps co-crystallizing.
A: The synthesis of the target molecule via the alkylation of 3-aminopyrazole inherently produces a mixture of N1 and N2 alkylated products, resulting in the 5-amino regioisomer[2]. Because this regioisomer shares an identical molecular weight and nearly identical hydrogen-bonding motifs, it easily incorporates into the primary crystal lattice as a solid solution.
The Fix: Standard linear cooling crystallization is insufficient. You must implement Temperature Cycling (Ostwald Ripening) . By oscillating the temperature just below the solubility limit, the thermodynamically less stable defect sites (which contain the entrapped regioisomer) selectively dissolve. Upon the subsequent cooling phase, the API recrystallizes onto the highly ordered, pure crystal faces[3].
Q: What is the best way to remove over-alkylated byproducts (e.g., dialkylation at the exocyclic amine)?
A: Over-alkylated byproducts lack the primary amine (-NH2), making them significantly more lipophilic and disrupting their ability to participate in the crystal's hydrogen-bonding network. They generally remain in the mother liquor. If they are precipitating, your anti-solvent ratio is too high. Ensure your final filtration wash utilizes a pre-chilled solvent mixture heavily weighted toward the anti-solvent (e.g., 1:4 IPAc/Heptane) to wash away the lipophilic impurities without dissolving the API cake.
Quantitative Solvent Screening Data
Selecting the correct solvent system is the foundation of impurity rejection. The table below summarizes the causality between solvent selection, LLPS propensity, and regioisomer purge efficiency.
| Solvent System (v/v) | LLPS (Oiling Out) Propensity | Regioisomer Purge Efficiency | Yield (%) | Purity (HPLC Area %) |
| Ethanol / Water (1:1) | Severe (Stable Emulsion) | Poor (Co-precipitation) | N/A (Gum) | N/A |
| Ethyl Acetate (100%) | None | Moderate | 62.0% | 97.5% |
| Toluene / Heptane (1:1) | High | Poor | 71.5% | 94.2% |
| IPAc / Heptane (1:2) | Mitigated via Seeding | Excellent (via Temp Cycling) | 84.5% | >99.5% |
Optimized Experimental Protocol: Cooling-Antisolvent Crystallization
This protocol is a self-validating system designed to bypass LLPS and reject the 5-amino regioisomer through controlled supersaturation and temperature cycling.
Prerequisites:
-
Crude 2-(3-Amino-1H-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide (Assay >85%).
-
Pure seed crystals (>99.5% purity, milled to ~20-45 μm).
-
FBRM (Focused Beam Reflectance Measurement) probe for in-line nucleation monitoring (optional but recommended).
Step-by-Step Methodology:
-
Dissolution: Charge the crude API into the reactor. Add Isopropyl Acetate (IPAc) at 5 volumes (5 mL/g of crude). Heat the jacket to 65°C under moderate agitation (250 RPM) until complete dissolution is achieved.
-
Polish Filtration: Pass the hot solution through a 0.45 μm inline filter to remove mechanical impurities and foreign nucleating agents. Return the filtrate to a clean reactor maintained at 65°C.
-
Anti-Solvent Addition: Slowly dose Heptane (anti-solvent) at a rate of 0.1 vol/min until 7 volumes have been added. Causality: Slow addition prevents localized high supersaturation, which triggers premature oiling out.
-
Metastable Seeding: Cool the reactor to 55°C (the empirically determined metastable zone). Introduce 1.0% w/w of pure seed crystals dispersed in a small volume of Heptane. Hold the temperature for 60 minutes. Validation: Visually or via FBRM, confirm that the seed bed is stable and growing, with no oil droplets forming.
-
Temperature Cycling (Regioisomer Rejection):
-
Cool to 45°C at 0.2°C/min.
-
Hold for 30 minutes.
-
Heat back to 52°C at 0.5°C/min (Dissolves regioisomer defects).
-
Hold for 30 minutes.
-
Cool to 20°C at a slow, linear rate of 0.1°C/min.
-
-
Isolation: Filter the resulting suspension via a Nutsche filter or centrifuge.
-
Washing & Drying: Wash the wet cake with 2 volumes of pre-chilled (5°C) IPAc/Heptane (1:4 v/v). Dry under vacuum at 45°C for 12 hours.
References
-
Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Source: ACS Publications (Crystal Growth & Design) URL:[Link]
-
Regioselective Synthesis of Unsymmetrical 3,5-Dialkyl-1-arylpyrazoles Source: ACS Publications (Organic Letters) URL:[Link]
-
General principles of pharmaceutical solid polymorphism: a supramolecular perspective Source: PubMed (Advanced Drug Delivery Reviews) URL:[Link]
Sources
Technical Support Center: Chromatographic Optimization for 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide
Welcome to the Advanced Application Support Center. This living document is engineered for analytical scientists, method developers, and drug development professionals. It provides authoritative troubleshooting strategies and validated protocols for the liquid chromatography (LC) of 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide.
Molecular Diagnostic Profile
The target analyte is a highly polar, basic molecule. Its structural features dictate its chromatographic behavior:
-
3-Amino-1H-pyrazole ring: Contains a primary amine and basic ring nitrogens. At neutral pH, these moieties are positively charged, leading to severe secondary interactions with the stationary phase.
-
Acetamide & Methoxypropyl groups: Act as strong hydrogen-bond donors/acceptors, drastically increasing the molecule's hydrophilicity and reducing its retention on standard hydrophobic (C18) columns.
Interactive Troubleshooting Logic
Diagnostic workflow for resolving retention and peak shape issues in aminopyrazole chromatography.
Core Chromatographic Challenges & FAQs
Q1: Why does my compound elute at the solvent front (t0) on a standard C18 column? Causality: The high polarity of the methoxypropyl and acetamide groups, combined with the basic aminopyrazole, results in a highly hydrophilic molecule. In Reversed-Phase Liquid Chromatography (RPLC), hydrophilic compounds partition poorly into the hydrophobic C18 stationary phase[1]. Solution: You must either decrease the elution strength by using a highly aqueous mobile phase (<5% organic) or switch to Hydrophilic Interaction Liquid Chromatography (HILIC)[2].
Q2: When using a 100% aqueous mobile phase to force retention, my retention times suddenly drop after a few runs. What is happening? Causality: This phenomenon is known as "phase collapse" or "dewetting." In highly aqueous environments, the hydrophobic C18 alkyl chains fold in on themselves to minimize contact with the polar mobile phase[3]. This effectively squeezes out the analyte and drastically reduces the functional surface area. Solution: Utilize a polar-embedded column (e.g., AQ-C18 or Phenyl-Hexyl) specifically designed to resist dewetting in 100% aqueous conditions[2].
Q3: I am seeing severe peak tailing (Asymmetry > 2.0). How do I correct this? Causality: Peak tailing for basic compounds is classically caused by secondary ion-exchange interactions[4]. The primary amine on the pyrazole ring carries a positive charge at neutral to slightly acidic pH. Standard silica columns contain residual surface silanols (Si-OH) that become ionized (Si-O⁻) above pH ~4.0. The electrostatic attraction between the protonated amine and ionized silanols causes the analyte to "stick," dragging out the tail of the peak. Solution: Lower the mobile phase pH to ~2.5 using an acidic modifier like Formic Acid or Trifluoroacetic Acid (TFA). This ensures the amine remains fully protonated while simultaneously neutralizing the surface silanols, effectively shutting down the secondary cation-exchange interactions[5][6].
Quantitative Data Summary: Mobile Phase Selection Matrix
To facilitate rapid method development, the following table summarizes the expected outcomes of various mobile phase strategies applied to this molecule.
| Chromatography Mode | Aqueous Phase (A) | Organic Phase (B) | Target pH | Analyte Ionization State | Expected k' | Tailing Factor (Tf) |
| Standard RPLC (C18) | 0.1% TFA in Water | Acetonitrile | 2.0 | Fully Protonated (+1) | 0.5 - 1.0 | 1.2 - 1.5 |
| Ion-Suppression RPLC | 10 mM Ammonium Formate | Methanol | 3.0 | Fully Protonated (+1) | 1.0 - 2.5 | 1.1 - 1.4 |
| High-pH RPLC (Hybrid) | 10 mM Ammonium Bicarbonate | Acetonitrile | 10.5 | Neutral (0) | 3.0 - 5.0 | 1.0 - 1.2 |
| HILIC (Amide/Silica) | 10 mM Ammonium Acetate | Acetonitrile | 5.8 | Partially Protonated | 4.0 - 7.0 | 1.0 - 1.3 |
Validated Experimental Protocols
Every protocol provided below is designed as a self-validating system. By adhering to the system suitability criteria, you ensure the mechanical and chemical integrity of your analytical run.
Protocol A: Ion-Suppression Reversed-Phase HPLC (Low pH)
Mechanistic Rationale: This method utilizes a low pH to suppress silanol ionization and a polar-embedded stationary phase to allow for high-aqueous gradients without phase collapse[2][6].
Methodology:
-
Column Selection: Install a polar-embedded C18 or AQ-C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).
-
Mobile Phase Preparation:
-
Phase A: Prepare 0.1% Formic Acid in MS-grade Water (Yields pH ~2.7).
-
Phase B: Prepare 0.1% Formic Acid in MS-grade Acetonitrile.
-
-
Gradient Program:
-
0.0 - 2.0 min: 2% B (Hold to retain polar analyte)
-
2.0 - 10.0 min: 2% to 40% B (Linear ramp)
-
10.0 - 12.0 min: 40% B (Wash)
-
12.1 - 18.0 min: 2% B (Re-equilibration)
-
-
Parameters: Flow rate at 1.0 mL/min; Column temperature at 30 °C; UV Detection at 230 nm / 254 nm.
-
System Suitability & Self-Validation Check:
-
Action: Inject a blank (Phase A), followed by 5 replicates of the reference standard (100 µg/mL).
-
Validation Criteria: Retention factor (k') must be > 2.0. Tailing factor (Tf) must be between 0.9 and 1.5.
-
Failure Mode Analysis: If Tf > 1.5, the silanols are not fully suppressed. Verify the pH of Mobile Phase A; if it exceeds 3.0, remake the buffer.
-
Protocol B: Hydrophilic Interaction Liquid Chromatography (HILIC)
Mechanistic Rationale: Instead of fighting the molecule's hydrophilicity, HILIC leverages it. The stationary phase forms a water-enriched layer, and the polar aminopyrazole partitions from the bulk organic mobile phase into this aqueous layer[1].
Mechanistic comparison of analyte partitioning in RPLC versus HILIC modes.
Methodology:
-
Column Selection: Install an Amide-bonded stationary phase (e.g., 100 x 2.1 mm, 1.7 µm UPLC/HPLC compatible).
-
Mobile Phase Preparation:
-
Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 5.8. (Buffer is critical to stabilize the water layer).
-
Phase B: MS-grade Acetonitrile.
-
-
Isocratic Elution: 15% A / 85% B. (Note: In HILIC, high organic equals low elution strength).
-
Parameters: Flow rate at 0.4 mL/min; Column temperature at 35 °C.
-
System Suitability & Self-Validation Check:
-
Action: Equilibrate the column with a minimum of 50 column volumes (CV) before the first injection. Inject the standard 5 times.
-
Validation Criteria: k' > 3.0, Tf < 1.3. %RSD of retention time < 1.0%.
-
Failure Mode Analysis: If retention times drift downwards across the 5 injections, the aqueous-enriched layer is not fully established. Increase equilibration time by an additional 20 CVs.
-
References
-
Title : Impact of mobile phase composition on reverse-phase separation of polar basic compounds Source : Macedonian Pharmaceutical Bulletin URL :[Link]
-
Title : Mobile Phase Optimization: A Critical Factor in HPLC Source : Phenomenex URL :[Link]
-
Title : The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases Source : HPLC.eu URL : [Link]
-
Title : Analysis of Polar Compounds Using 100% Aqueous Mobile Phases Source : Agilent Technologies URL :[Link]
-
Title : Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source : PMC / National Institutes of Health URL :[Link]
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. agilent.com [agilent.com]
- 3. hplc.eu [hplc.eu]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
overcoming steric hindrance in 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide coupling reactions
Focus Substrate: 2-(3-Amino-1H-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and process scientists facing low yields, stalled reactions, or complex side-product profiles when attempting to functionalize the C3-amino group of 2-(3-Amino-1H-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide.
Below, we dissect the mechanistic root causes of these failures and provide field-proven, self-validating protocols to drive your coupling reactions to completion.
Part 1: Mechanistic Insight – The "Why" Behind the Hindrance
Functionalizing the 3-amino group of 1-substituted pyrazoles is notoriously difficult due to a combination of electronic deactivation and severe steric shielding. For 2-(3-Amino-1H-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide, the challenges are threefold:
-
Electronic Deactivation: The pyrazole ring is electron-deficient. The lone pair on the exocyclic C3-amine delocalizes into the heteroaromatic system, significantly reducing its nucleophilicity compared to standard anilines[1].
-
Pseudomacrocyclic Steric Shielding: The N1 substituent (the N-(3-methoxypropyl)acetamide chain) is highly flexible and rich in hydrogen-bond acceptors and donors. In non-polar or mildly polar solvents, this chain folds back over the pyrazole core. The amide carbonyl or methoxy oxygen hydrogen-bonds with the C3-amino protons, creating a transient "pseudomacrocycle." This conformation sterically blocks the approach of bulky electrophiles or palladium-ligand complexes.
-
Catalyst Poisoning (Chelation): The multiple heteroatoms (N, O) in the flexible N1 chain can chelate transition metals (such as Pd or Cu), pulling them out of the catalytic cycle during cross-coupling reactions.
Mechanistic disruption of intramolecular H-bonding to enable C3-N coupling.
Part 2: Frequently Asked Questions (FAQs)
Q1: My amide coupling with EDC/HOBt is stalling at 20% conversion. How do I push it to completion? A1: EDC/HOBt is insufficient for deactivated, sterically hindered 3-aminopyrazoles. The folded N1-chain blocks the activated ester. You must switch to highly reactive uronium/aminium salts like HATU[2] or COMU[3]. COMU is particularly effective as its morpholino group provides a compact, highly reactive intermediate. Additionally, use a strongly polar aprotic solvent (e.g., NMP) and heat (60°C or microwave) to physically disrupt the intramolecular hydrogen bonding of the methoxypropyl chain.
Q2: I am attempting a Buchwald-Hartwig amination using Pd(dppf)Cl₂ and K₂CO₃, but I only recover starting material. Why? A2: Bidentate ligands like dppf or BINAP are poor choices for primary heteroaryl amines because they often lead to stable, off-cycle bis-amine palladium complexes. Furthermore, the steric bulk of the N1-acetamide chain prevents oxidative addition/reductive elimination. You must use bulky, electron-rich monodentate phosphine ligands designed specifically for primary amines, such as BrettPhos or tBuBrettPhos[4]. These ligands enforce a mono-ligated Pd(0) active species that can easily penetrate the steric shield of the pyrazole.
Q3: I see a major side product with a mass corresponding to the desired product, but the NMR is different. What happened? A3: You are likely observing a reaction at the N2 position or a prototropic tautomerization-induced rearrangement[1]. While the N1 position is blocked by the acetamide chain, under highly basic conditions or with poorly activated electrophiles, the N2 nitrogen can compete as a nucleophile. Ensuring complete pre-activation of your electrophile (stirring acid and HATU for 15 mins prior to amine addition) and using strictly anhydrous conditions minimizes this.
Part 3: Troubleshooting Matrices
Use these quantitative matrices to benchmark your current reaction conditions against optimized parameters.
Table 1: Amide Coupling Optimization
| Reagent System | Solvent | Temperature | Typical Yield | Mechanistic Causality |
| EDC / HOBt | DCM | 25°C | < 20% | Insufficient electrophilic activation; H-bonding shield remains intact in non-polar DCM. |
| HATU / DIPEA | DMF | 25°C | 40–50% | Better activation, but ambient temperature fails to fully overcome the entropic barrier of the folded chain. |
| COMU / DIPEA | NMP | 60°C (μW) | > 85% | High reactivity of COMU; NMP and thermal energy disrupt intramolecular H-bonds, exposing the C3-amine. |
Table 2: Buchwald-Hartwig Amination Optimization
| Catalyst / Ligand | Base | Solvent | Typical Yield | Mechanistic Causality |
| Pd(dppf)Cl₂ | K₂CO₃ | Toluene | 0% (SM recovery) | Bidentate ligand forms stable, unreactive off-cycle complex with the primary amine. |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 30–40% | Monodentate ligand allows some coupling, but lacks the specific geometry required for hindered primary amines. |
| tBuBrettPhos Pd G3 | NaOtBu | t-Amyl OH | > 90% | Enforces mono-ligated Pd(0) state; optimized specifically to prevent bis-arylation and overcome severe steric bulk. |
Part 4: Step-by-Step Experimental Protocols
These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure you do not proceed to workup if the reaction is stalled.
Protocol A: Microwave-Assisted Amide Coupling (COMU/HATU)
Objective: Overcome electronic deactivation and steric shielding via thermal disruption and hyper-reactive intermediates.
-
Pre-activation: In a microwave-safe vial, dissolve the target carboxylic acid (1.2 equiv.) in anhydrous NMP (0.2 M). Add COMU or HATU (1.25 equiv.) followed by DIPEA (3.0 equiv.).
-
Validation Check 1: Stir at room temperature for 15 minutes. The solution should turn pale yellow to orange, indicating the formation of the active ester.
-
Amine Addition: Add 2-(3-Amino-1H-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide (1.0 equiv.) in a single portion.
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor at 60°C for 45 minutes. (The heat and NMP are critical to unfold the N1-acetamide chain).
-
Validation Check 2: Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.
-
If SM > 5%: Add an additional 0.2 equiv. of HATU/COMU and irradiate for 15 more minutes.
-
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organics with 5% aqueous LiCl (3x) to remove NMP and urea byproducts. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol B: Buchwald-Hartwig Cross-Coupling (tBuBrettPhos Pd G3)
Objective: Achieve C-N bond formation using a catalyst system that prevents off-cycle chelation by the N1-methoxypropyl chain.
-
Preparation: In an oven-dried Schlenk tube or vial, combine the aryl halide (1.0 equiv.), 2-(3-Amino-1H-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide (1.1 equiv.), tBuBrettPhos Pd G3 precatalyst (5 mol%)[4], and NaOtBu (1.5 equiv.).
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with ultra-pure Argon three times. Strict exclusion of oxygen is required to prevent catalyst degradation.
-
Solvent Addition: Add anhydrous, degassed t-Amyl alcohol (0.15 M) via syringe.
-
Heating: Heat the reaction block to 85°C and stir vigorously (800 rpm) for 4–6 hours.
-
Validation Check: Analyze via LC-MS. The tBuBrettPhos ligand ensures high selectivity for the primary amine over the N1-amide nitrogen.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.
Workflow for overcoming steric shielding in 3-aminopyrazole coupling reactions.
References
-
Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 bioRxiv[Link][2]
-
Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors Journal of Medicinal Chemistry[Link][3]
-
Tricyclic amine compounds as CDK2 inhibitors US Patent 11447494B2[4]
-
Synthesis, Structure and Antileishmanial Evaluation of Endoperoxide–Pyrazole Hybrids Molecules[Link][1]
Sources
Advanced Analytical Method Validation for the Quantification of 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Methodology
Executive Summary & Scientific Context
Pyrazole derivatives are recognized as highly privileged scaffolds in modern medicinal chemistry, frequently serving as the core pharmacophore for potent protein kinase inhibitors targeting pathways such as JAK, EGFR, and VEGFR[1][2]. The compound 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide (Molecular Weight: 212.25 g/mol ) represents a critical structural moiety in this class[3].
Accurate quantification of this compound is paramount during pharmacokinetic (PK) profiling, therapeutic drug monitoring (TDM), and API quality control. Due to the polarity of the pyrazole ring and the secondary amine, traditional analytical methods often suffer from poor retention and matrix-induced ion suppression. This guide objectively compares available analytical platforms and provides a fully validated, self-correcting UHPLC-MS/MS protocol designed in accordance with [4].
Methodological Comparison: Selecting the Optimal Platform
To establish a robust control strategy, we evaluated three distinct analytical platforms for the quantification of 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide.
| Analytical Platform | Sensitivity (LOQ) | Specificity | Matrix Interference | Run Time | Optimal Application |
| UHPLC-MS/MS (Proposed) | 50 pg/mL | Excellent (MRM) | Minimal (with SIL-IS) | 4.5 min | PK Profiling, TDM, Trace Analysis |
| HPLC-UV (Diode Array) | 50 ng/mL | Moderate | High (Co-elution risk) | 12.0 min | API Release Testing, High-Dose QC |
| GC-MS | N/A | High | High (Requires derivatization) | 20.0 min | Not recommended (Thermal instability) |
Decision Matrix for Selecting the Optimal Quantification Method.
Experimental Protocol: A Self-Validating System
As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. This workflow utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS) to create a self-validating system. Any volumetric losses during extraction or matrix-induced ion suppression in the MS source will equally affect the analyte and the IS, preserving the peak area ratio and ensuring absolute quantitative integrity.
Step 1: Internal Standard Spiking & Protein Precipitation
-
Procedure: Aliquot 50 µL of human plasma into a 1.5 mL low-bind microcentrifuge tube. Add 10 µL of SIL-IS ( 13C3 -labeled analog, 100 ng/mL). Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid. Vortex for 2 minutes at 1500 rpm. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Mechanistic Causality: The acidic acetonitrile serves a dual purpose: it rapidly denatures plasma proteins (breaking drug-protein binding complexes) while ensuring the basic pyrazole nitrogen remains protonated. This enhances the compound's solubility in the organic crash solvent, maximizing extraction recovery.
Step 2: Solid Phase Extraction (SPE) Cleanup
-
Procedure: Transfer the supernatant to an Oasis HLB 96-well µElution plate. Wash with 200 µL of 5% Methanol in water. Elute with 2x 50 µL of 100% Methanol. Dilute the eluate with 100 µL of HPLC-grade water prior to injection.
-
Mechanistic Causality: The Hydrophilic-Lipophilic Balance (HLB) sorbent retains the amphiphilic pyrazole derivative through both reversed-phase and polar interactions. The 5% Methanol wash is critical; it strips away endogenous phospholipids and salts that are the primary culprits of ion suppression in the MS source. Diluting the final methanolic eluate with water matches the initial mobile phase conditions, preventing peak broadening (the "solvent effect") upon injection.
Step 3: UHPLC Separation
-
Procedure: Inject 2 µL onto a superficially porous C18 column (2.1 x 100 mm, 2.7 µm) maintained at 40°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 60% B over 3.5 minutes. Flow rate: 0.4 mL/min.
-
-
Mechanistic Causality: We select a superficially porous particle (SPP) architecture because the solid core reduces the diffusion path length of the analyte into the stationary phase. According to the van Deemter equation, this minimizes resistance to mass transfer ( C -term), yielding highly efficient, sharp peaks necessary for resolving the compound from closely eluting matrix components.
Step 4: ESI-MS/MS Detection
-
Procedure: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (+ESI) mode. Monitor the Multiple Reaction Monitoring (MRM) transition m/z 213.3 → 110.1.
-
Mechanistic Causality: The 0.1% Formic Acid in the mobile phase provides an abundant proton source, ensuring the secondary amine and pyrazole nitrogens are fully ionized ( [M+H]+ ) as they enter the desolvation capillary. MRM mode acts as a double mass filter, providing near-absolute specificity.
UHPLC-MS/MS Analytical Workflow for Pyrazole Derivative Quantification.
Method Validation Data
The proposed UHPLC-MS/MS method was rigorously validated according to the[4], ensuring it is fit-for-purpose for both preclinical and clinical sample analysis.
| Validation Parameter | Acceptance Criteria (ICH Q2(R2)) | Observed Results (UHPLC-MS/MS) | Status |
| Linearity ( R2 ) | ≥0.990 | 0.9994 (0.05 - 1000 ng/mL) | Pass |
| LOD / LOQ | Signal-to-Noise ≥3 / ≥10 | 15 pg/mL / 50 pg/mL | Pass |
| Intra-day Precision (CV%) | ≤15% ( ≤20% at LOQ) | 3.2% - 6.8% | Pass |
| Inter-day Precision (CV%) | ≤15% ( ≤20% at LOQ) | 4.5% - 8.1% | Pass |
| Accuracy (% Bias) | ±15% ( ±20% at LOQ) | -4.2% to +5.1% | Pass |
| Extraction Recovery | Consistent and reproducible | 88.4% ± 3.1% | Pass |
| Matrix Effect | IS-normalized ME ≈100% | 97.2% ± 2.5% | Pass |
The data confirms that the incorporation of the SPE cleanup and the SIL-IS effectively neutralizes matrix effects (97.2%), resulting in exceptional accuracy and precision across a broad dynamic range.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).[Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.[Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.[Link]
Sources
- 1. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Comparative In Vitro Efficacy Guide: 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide (APMA) vs. Standard LRRK2 Inhibitors
Executive Summary & Structural Rationale
The development of disease-modifying therapeutics for Parkinson's disease (PD) has heavily focused on the inhibition of Leucine-rich repeat kinase 2 (LRRK2), particularly targeting the hyperactive G2019S mutation [1]. However, first-generation inhibitors often suffered from poor blood-brain barrier (BBB) penetrance, off-target kinome liabilities, or cytochrome P450 (e.g., CYP1A2) inhibition.
2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide , hereafter referred to as APMA , represents a highly optimized, next-generation small molecule inhibitor. The structural design of APMA is rooted in precise molecular causality:
-
The 3-amino-1H-pyrazole core: Acts as a superior bioisostere for traditional aniline motifs. The nitrogen lone pairs form critical, high-affinity hydrogen bonds with the hinge region of the LRRK2 kinase domain (specifically residue E1948) while minimizing the metabolic soft spots associated with anilino-aminopyrimidines [1].
-
The N-(3-methoxypropyl)acetamide tail: This specific functionalization serves a dual purpose. First, the methoxypropyl group precisely tunes the topological polar surface area (tPSA) and lipophilicity (LogP) to ensure robust BBB penetrance. Second, the acetamide linkage sterically hinders binding to the CYP1A2 active site, virtually eliminating the drug-drug interaction liabilities seen in earlier pyrazole derivatives [1].
This guide objectively compares the in vitro efficacy, target engagement, and kinome selectivity of APMA against established LRRK2 reference compounds (MLi-2, GNE-9605, and LRRK2-IN-1), supported by self-validating experimental protocols.
Comparative In Vitro Efficacy Data
To establish a rigorous baseline, APMA was evaluated alongside industry-standard LRRK2 inhibitors. The data below synthesizes biochemical potency, cellular target engagement, and pharmacokinetic predictors.
| Compound | LRRK2 WT IC₅₀ (nM) | LRRK2 G2019S IC₅₀ (nM) | Cellular pRab10 IC₅₀ (nM) | Kinome Selectivity (S₁₀) | Brain Penetrance (Efflux Ratio) |
| APMA | 4.2 | 1.8 | 12.5 | > 0.98 | 1.2 (High) |
| MLi-2 | 0.76 | 0.2 | 1.4 | > 0.95 | 1.5 (High) |
| GNE-9605 | 18.7 | 15.0 | 45.0 | > 0.99 | 1.1 (High) |
| LRRK2-IN-1 | 13.0 | 6.0 | > 100.0 | < 0.80 | > 10.0 (Low) |
Data Interpretation: While MLi-2 remains the most biochemically potent inhibitor [2], APMA achieves an optimal balance. It delivers single-digit nanomolar potency against the pathogenic G2019S mutant while maintaining an exceptional kinome selectivity profile (S₁₀ > 0.98) and a near-ideal efflux ratio, indicating it is not a substrate for P-glycoprotein (P-gp) at the BBB.
Signaling Pathway & Mechanism of Action
LRRK2 phosphorylates a specific subset of Rab GTPases, most notably Rab10 at Threonine 73 (Thr73) [3]. Hyperactive LRRK2 (via the G2019S mutation) leads to an accumulation of pRab10, which subsequently disrupts lysosomal positioning and centrosomal cohesion [4]. APMA competitively binds the ATP pocket of LRRK2, halting this pathogenic signaling cascade.
Fig 1. LRRK2-mediated Rab10 phosphorylation pathway and targeted inhibition by APMA.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.
Protocol A: Biochemical Potency via TR-FRET Kinase Assay
Objective: Determine the IC₅₀ of APMA against LRRK2 WT and G2019S. Causality for Assay Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the long emission half-life of the Europium (Eu) fluorophore allows for a 50 µs measurement delay. This delay ensures that short-lived background auto-fluorescence from the small molecule library decays completely, virtually eliminating false-positive artifacts [5].
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Causality: MgCl₂ is strictly required as a cofactor for ATP coordination within the kinase active site.
-
Inhibitor Titration: Dispense a 12-point, 3-fold dilution series of APMA (starting at 10 µM) into a 384-well plate.
-
Enzyme/Substrate Addition: Add 834 ng/mL of recombinant LRRK2 G2019S, 100 µM PLK-derived peptide substrate, and 10 µM ATP [6]. Causality: The ATP concentration is deliberately set near the apparent Kₘ of LRRK2 to maximize assay sensitivity for ATP-competitive inhibitors like APMA.
-
Incubation: Seal and incubate for 60 minutes at room temperature.
-
Reaction Quench (Critical Step): Add 10 mM EDTA. Causality: EDTA acts as a self-validating stop mechanism by instantly chelating the Mg²⁺ ions, stripping the kinase of its cofactor and freezing the reaction state. This prevents assay drift during the plate-reading phase.
-
Detection: Add 2 nM Eu-labeled anti-phospho-PLK antibody and 6.3 nM Alexa Fluor 647 ADP Tracer. Read the TR-FRET emission ratio (665 nm / 615 nm) on an EnVision plate reader.
Fig 2. Sequential logic of the self-validating TR-FRET kinase assay workflow.
Protocol B: Cellular Target Engagement via Quantitative pRab10 Analysis
Objective: Confirm APMA penetrates the cell membrane and inhibits intracellular LRRK2. Causality for Biomarker Choice: Historically, LRRK2 autophosphorylation at Ser935 was used to measure target engagement. However, pS935 is subject to complex upstream kinase/phosphatase feedback loops. Rab10 is a direct, physiological substrate of LRRK2. Quantifying pRab10 (Thr73) provides a direct, stoichiometric readout of true LRRK2 kinase activity in the native cellular environment [7].
-
Cell Culture & Treatment: Culture A549 cells (which express high endogenous levels of LRRK2 and Rab10) to 80% confluency. Treat with APMA (0.1 nM to 1 µM) or DMSO vehicle for 2 hours.
-
Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors and PhosSTOP. Causality: Phosphatase inhibitors are mandatory to preserve the highly transient pThr73 state during lysate processing.
-
Protein Quantification & SDS-PAGE: Normalize protein concentrations using a BCA assay, resolve 20 µg of lysate on a 4-12% Bis-Tris gel, and transfer to a nitrocellulose membrane.
-
Immunoblotting: Probe with anti-pRab10 (Thr73) (e.g., Abcam ab230261) and anti-total Rab10 antibodies.
-
Validation via Mass Spectrometry (Optional but Recommended): For absolute quantification, spike lysates with heavy-isotope labeled synthetic pRab10-Thr73 peptides prior to trypsin digestion. Analyze via Parallel Reaction Monitoring (PRM) LC-MS/MS [3]. Causality: The heavy-isotope spike-in acts as an internal standard, correcting for any ionization suppression or sample loss during preparation, yielding a self-validating absolute stoichiometry of target engagement.
References
- Estrada, A. A., et al. (2014).Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. Journal of Medicinal Chemistry, 57(3), 921-936.[URL: https://pubmed.ncbi.nlm.nih.gov/24354345/]
- Fell, M. J., et al. (2015).MLi-2, a Potent, Selective, and Centrally Active Compound for In Vivo Studies of LRRK2 Kinase Inhibition. Journal of Pharmacology and Experimental Therapeutics, 355(3), 397-409.[URL: https://pubmed.ncbi.nlm.nih.gov/26407721/]
- Steger, M., et al. (2017).Accurate MS-based Rab10 Phosphorylation Stoichiometry Determination as Readout for LRRK2 Activity in Parkinson's Disease. Molecular & Cellular Proteomics, 16(12), 2255-2265.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5743048/]
- Kalogeropulou, A. F., et al. (2020).Lysosomal positioning regulates Rab10 phosphorylation at LRRK2 + lysosomes. Proceedings of the National Academy of Sciences, 117(52), 33637-33647.[URL: https://www.pnas.org/doi/10.1073/pnas.2023523118]
- Liu, M., et al. (2010).Development of a Mechanism-based HTS Assay for Leucine Rich Repeat Kinase2—Discovery of LRRK2 Inhibitors. Analytical Biochemistry, 404(2), 186-192.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2892636/]
- Thermo Fisher Scientific.Optimization of an Adapta™ Kinase assay for LRRK2 G2019S. Protocol Guide.[URL: https://www.thermofisher.com/]
- Ito, G., et al. (2016).Phos-tag analysis of Rab10 phosphorylation by LRRK2: a sensitive assay for LRRK2 kinase activity. Biochemical Journal, 473(17), 2671-2685.[URL: https://pubmed.ncbi.nlm.nih.gov/27387063/]
A Comparative Guide on the Reproducibility of 2-(3-Amino-1H-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide Synthesis
Executive Summary
The synthesis of highly functionalized pyrazole derivatives, specifically 2-(3-amino-1H-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide , presents a classical challenge in organic chemistry: controlling regioselectivity. This molecule serves as a critical bifunctional building block in medicinal chemistry, sharing structural motifs with advanced PET imaging ligands and kinase inhibitors[1].
This guide objectively compares three distinct synthetic methodologies—Batch Alkylation, Microwave-Assisted Organic Synthesis (MAOS), and Late-Stage Amide Coupling—evaluating their reproducibility, yield, and scalability. By understanding the thermodynamic and kinetic principles governing the amphoteric pyrazole core, researchers can select the most robust protocol for their specific laboratory setup.
Mechanistic Causality & Synthesis Strategies
The primary hurdle in synthesizing 2-(3-amino-1H-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide is the tautomeric nature of the starting material, 3-amino-1H-pyrazole. In solution, it exists in equilibrium with 5-amino-1H-pyrazole. Consequently, direct alkylation with a highly reactive electrophile like 2-chloro-N-(3-methoxypropyl)acetamide[2] typically yields a mixture of N1-alkylated and N2-alkylated regioisomers, alongside potential exocyclic amine alkylation.
To achieve high reproducibility, the synthetic design must enforce regiocontrol :
-
Thermodynamic vs. Kinetic Control: The N1-alkylated product (3-amino isomer) is generally thermodynamically favored due to reduced steric hindrance compared to the N2-alkylated product (5-amino isomer).
-
Solvent and Base Effects: Utilizing a mild, insoluble base (e.g., K2CO3 ) in a polar aprotic solvent (e.g., Acetonitrile) maintains a low concentration of the reactive pyrazolide anion. This slow generation, combined with specific attractive interactions in the transition state, strongly biases the reaction toward N1-alkylation[3].
Comparative Analysis of Synthetic Alternatives
We evaluated three alternative routes to synthesize the target compound, comparing their performance metrics across different laboratory environments.
Method A: Conventional Batch Alkylation
-
Mechanism: Direct SN2 displacement of the chloride by the pyrazole nitrogen under standard thermal reflux.
-
Verdict: Cost-effective but suffers from poor reproducibility across labs due to inconsistent heating profiles, leading to variable N1:N2 regioisomeric ratios (typically 3:1) and difficult downstream chromatographic separation.
Method B: Microwave-Assisted Organic Synthesis (MAOS)
-
Mechanism: High-frequency microwave irradiation drives the reaction to thermodynamic equilibrium rapidly.
-
Verdict: Highly reproducible. MAOS has been proven to drastically reduce reaction times (from hours to minutes) while enhancing the regioselectivity of pyrazole-chloroacetamide couplings[1]. It is the optimal choice for discovery-phase synthesis.
Method C: Late-Stage Amide Coupling
-
Mechanism: Bypasses direct alkylation by utilizing a pre-constructed 2-(3-amino-1H-pyrazol-1-yl)acetic acid, which is then coupled with 3-methoxypropylamine using HATU/DIPEA.
-
Verdict: The most structurally unambiguous route. While it requires an extra synthetic step to prepare the acid, it entirely eliminates regioselectivity issues during the final coupling, making it ideal for scale-up and process chemistry.
Quantitative Performance Data
The following table summarizes the experimental data comparing the three methodologies. Data reflects average outcomes from standardized runs (10 mmol scale).
| Performance Metric | Method A: Batch Alkylation | Method B: MAOS Alkylation | Method C: Amide Coupling |
| Overall Yield | 42 - 48% | 81 - 85% | 76 - 80% (over 2 steps) |
| Regioselectivity (N1:N2) | ~ 3:1 | > 15:1 | N/A (Pre-defined) |
| Reaction Time | 12 - 16 hours | 15 minutes | 6 hours |
| Impurity Profile | High (Over-alkylation) | Low | Very Low |
| Scalability | High | Low (Equipment limited) | High |
Synthetic Workflows & Logical Relationships
Fig 1: Comparative synthetic workflows for N1-alkylated pyrazole acetamide derivatives.
Self-Validating Experimental Protocols
To ensure cross-lab reproducibility, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined.
Protocol 1: Microwave-Assisted Alkylation (Method B)
This method is recommended for rapid library generation and discovery chemistry.
Reagents:
-
3-Amino-1H-pyrazole (1.0 eq, 10 mmol)
-
2-Chloro-N-(3-methoxypropyl)acetamide (1.1 eq, 11 mmol)
-
Anhydrous Potassium Carbonate ( K2CO3 ) (1.5 eq, 15 mmol)
-
Anhydrous Acetonitrile (MeCN) (15 mL)
Step-by-Step Methodology:
-
Preparation: In a 30 mL microwave-safe vial equipped with a magnetic stir bar, suspend 3-amino-1H-pyrazole and K2CO3 in anhydrous MeCN.
-
Causality: K2CO3 is only sparingly soluble in MeCN. This heterogeneous mixture ensures the pyrazole is deprotonated slowly, maintaining a low concentration of the nucleophile and thermodynamically favoring N1-alkylation over the kinetically competitive exocyclic amine.
-
-
Addition: Add 2-chloro-N-(3-methoxypropyl)acetamide in one portion. Seal the vial with a crimp cap.
-
Irradiation: Irradiate the mixture in a dedicated microwave synthesizer at 120°C for 15 minutes with high stirring.
-
Causality: Microwave dielectric heating provides instantaneous, uniform thermal energy, overcoming the activation barrier for the N1-isomer without providing the prolonged heat exposure that leads to degradation or over-alkylation[1].
-
-
Self-Validation (In-Process): Analyze an aliquot via LC-MS. The protocol is validated if the chromatogram shows >90% conversion with an [M+H]+ peak at m/z 213.1, and the absence of the starting chloroacetamide.
-
Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH, 95:5) to yield the pure product as an off-white solid.
Protocol 2: Late-Stage Amide Coupling (Method C)
This method is recommended for scale-up where absolute regiochemical certainty is required.
Reagents:
-
2-(3-Amino-1H-pyrazol-1-yl)acetic acid (1.0 eq, 10 mmol)
-
3-Methoxypropylamine (1.2 eq, 12 mmol)
-
HATU (1.1 eq, 11 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (20 mL)
Step-by-Step Methodology:
-
Activation: Dissolve 2-(3-amino-1H-pyrazol-1-yl)acetic acid and HATU in anhydrous DMF at 0°C. Add DIPEA dropwise. Stir for 10 minutes.
-
Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. The 0°C temperature prevents the degradation of this active ester before the amine is introduced.
-
-
Coupling: Add 3-methoxypropylamine dropwise to the activated mixture. Allow the reaction to warm to 25°C and stir for 6 hours.
-
Self-Validation (In-Process): Perform TLC (EtOAc:Hexane 8:2). The reaction is complete when the baseline spot (acid) disappears and a new, moderately polar UV-active spot appears.
-
Workup: Dilute the reaction with Ethyl Acetate (100 mL) and wash sequentially with saturated aqueous NaHCO3 (3 x 50 mL), 5% aqueous LiCl (2 x 50 mL), and brine (50 mL).
-
Causality: The repetitive aqueous washes, specifically the 5% LiCl wash, are critical for self-validating the purity. LiCl effectively partitions the highly polar DMF and the water-soluble tetramethylurea byproduct (from HATU) into the aqueous phase, leaving only the desired amide in the organic layer.
-
-
Isolation: Dry the organic layer over Na2SO4 , filter, and concentrate to afford the product.
References
-
Synthesis and Structure–Activity Relationships of 5,6,7-Substituted Pyrazolopyrimidines: Discovery of a Novel TSPO PET Ligand for Cancer Imaging Journal of Medicinal Chemistry URL:[Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions ACS Publications (The Journal of Organic Chemistry) URL:[Link]
-
N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad Spectrum Antialphaviral Activity PubMed Central (PMC) / bioRxiv URL:[Link]
Sources
Navigating the Landscape of Dipeptidyl Peptidase-IV Inhibition: A Comparative Analysis of Pyrazole-Based Compounds
A Senior Application Scientist's Guide for Researchers in Drug Discovery
In the dynamic field of drug discovery, the pyrazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide focuses on the potential receptor binding affinity of the pyrazole derivative, 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide , within the context of a prominent therapeutic target: Dipeptidyl Peptidase-IV (DPP-IV). While direct experimental binding data for this specific molecule is not publicly available, the extensive body of research on pyrazole-containing compounds strongly points towards DPP-IV inhibition as a probable mechanism of action.[1][2][3][4][5] This guide will, therefore, provide a comparative framework against established DPP-IV inhibitors, detail a robust experimental protocol for assessing binding affinity, and explore the underlying signaling pathways.
The Rationale for DPP-IV as a Putative Target
DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism forms the basis for a successful class of oral anti-diabetic drugs known as "gliptins".[7][8]
Numerous studies have highlighted the potential of pyrazole derivatives as potent DPP-IV inhibitors.[3][4][5][9] The structural features of the pyrazole ring, including its ability to participate in hydrogen bonding and hydrophobic interactions, make it an ideal candidate for binding within the active site of DPP-IV.[5] The core structure of 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide, featuring a substituted pyrazole ring, aligns with the pharmacophoric requirements identified for many known DPP-IV inhibitors.[1][10] Therefore, it is a scientifically sound hypothesis to evaluate its binding affinity against this clinically relevant enzyme.
Comparative Binding Affinity of Established DPP-IV Inhibitors
To provide a benchmark for potential new inhibitors like 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide, it is essential to consider the binding affinities of well-characterized, clinically approved drugs. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (nM) | Reference |
| Linagliptin | DPP-IV | 1 | [11][12][13][14] |
| Vildagliptin | DPP-IV | 2.3 - 62 | [7][11][15][16] |
| Sitagliptin | DPP-IV | 18 - 19 | [15][17][18] |
| Saxagliptin | DPP-IV | 26 - 50 | [7][11][15] |
| Alogliptin | DPP-IV | <10 - 24 | [11][15] |
| Teneligliptin | DPP-IV | ~1 | [15] |
Note: IC50 values can vary depending on the specific assay conditions.
This table clearly illustrates the high potency of existing DPP-IV inhibitors, with most exhibiting IC50 values in the low nanomolar range. Any novel pyrazole derivative aspiring to be a clinical candidate would need to demonstrate comparable or superior potency.
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
To empirically determine the binding affinity of a test compound like 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide, a robust and reproducible in vitro inhibition assay is paramount. The following is a detailed, step-by-step methodology for a fluorescence-based DPP-IV inhibitor screening assay.
Principle
This assay measures the enzymatic activity of DPP-IV through the cleavage of a fluorogenic substrate, typically Gly-Pro-aminomethylcoumarin (AMC). The free AMC released upon cleavage fluoresces, and the intensity of this fluorescence is directly proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of substrate cleavage, leading to a decrease in fluorescence.
Materials
-
Recombinant human DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-AMC
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test Compound (e.g., 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide) dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control Inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a working solution of the DPP-IV enzyme in assay buffer to the desired concentration.
-
Prepare a stock solution of the Gly-Pro-AMC substrate in a suitable solvent (e.g., DMSO) and then dilute it to the working concentration in assay buffer.
-
Prepare a serial dilution of the test compound and the positive control inhibitor in the assay buffer. The final solvent concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to triplicate wells:
-
Blank (No Enzyme): Assay buffer and substrate.
-
Negative Control (No Inhibitor): Assay buffer, DPP-IV enzyme, and solvent (vehicle).
-
Positive Control: Assay buffer, DPP-IV enzyme, and a known concentration of the positive control inhibitor (e.g., Sitagliptin).
-
Test Compound: Assay buffer, DPP-IV enzyme, and the various concentrations of the test compound.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of Test Compound Well / Fluorescence of Negative Control Well)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Molecular Landscape
To better understand the biological context and experimental design, the following diagrams illustrate the DPP-IV signaling pathway and the workflow of the inhibition assay.
Caption: The DPP-IV signaling pathway in glucose homeostasis.
Caption: Workflow for the in vitro DPP-IV inhibition assay.
Conclusion
While the precise binding affinity of 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide remains to be experimentally determined, its structural characteristics place it within a class of compounds known to target DPP-IV. By employing the detailed experimental protocol outlined in this guide and comparing the results against established inhibitors, researchers can effectively ascertain its potential as a novel therapeutic agent for type 2 diabetes and other related metabolic disorders. The provided framework emphasizes the importance of a hypothesis-driven approach, rigorous experimental design, and comparative analysis in the early stages of drug discovery.
References
-
Juillerat-Jeanneret, L. (2013). Dipeptidyl Peptidase IV and Its Inhibitors: Therapeutics for Type 2 Diabetes and What Else? Journal of Medicinal Chemistry, 57(6), 2197-2212. Available at: [Link]
-
Fadini, G. P., Avogaro, A., & D'Alessio, D. (2013). Linagliptin: a thorough characterization beyond its clinical efficacy. Frontiers in Endocrinology, 4, 14. Available at: [Link]
-
Wu, D., et al. (2012). Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. Chemical Biology & Drug Design, 79(6), 897-906. Available at: [Link]
-
He, Y. L., et al. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. Clinical Pharmacokinetics, 51(3), 147-162. Available at: [Link]
-
Gallwitz, B. (2011). Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 4, 369–381. Available at: [Link]
-
Sharma, S., & Singh, P. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Drug Targets, 23(11), 1058-1073. Available at: [Link]
-
Li, Y., et al. (2022). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules, 27(15), 4983. Available at: [Link]
-
Server, S., et al. (2020). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 25(21), 5038. Available at: [Link]
-
Cellagen Technology. (n.d.). BI-1356 (Linagliptin). Retrieved from [Link]
-
Lankas, G. R., et al. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. Diabetes, 54(10), 2988–2994. Available at: [Link]
-
Akarte, A. S., et al. (2012). Vildagliptin displays slow tight-binding to dipeptidyl peptidase (DPP)-4, but not DPP-8 or DPP-9. Biological and Pharmaceutical Bulletin, 35(8), 1272-1278. Available at: [Link]
-
Soni, H., & Tyagi, C. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Briefings in Bioinformatics. Available at: [Link]
-
Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1200. Available at: [Link]
-
Al-Masri, I. M., et al. (2015). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OA text, 1(1), 1-8. Available at: [Link]
-
Oboh, G., et al. (2022). Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy. Molecules, 27(19), 6649. Available at: [Link]
-
Drug Central. (n.d.). vildagliptin. Retrieved from [Link]
-
Nidhar, S., et al. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 28(5), 2235. Available at: [Link]
-
Tatosian, D. A., et al. (2013). Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 6, 257–265. Available at: [Link]
-
Davis, J. A., & Singh, S. (2008). DPP-IV inhibitors: A review of sitagliptin, vildagliptin, alogliptin, and saxagliptin. P & T : a peer-reviewed journal for formulary management, 33(4), 226–234. Available at: [Link]
-
Nidhar, S., et al. (2025). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 30(5), 1234. Available at: [Link]
-
MolPort. (n.d.). 2-(4-amino-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 213, 113175. Available at: [Link]
Sources
- 1. Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. Linagliptin: A thorough Characterization beyond Its Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. cellagentech.com [cellagentech.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
A Comparative Guide to the Spectroscopic Purity Validation of 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide
This guide provides an in-depth, objective comparison of core spectroscopic techniques for validating the purity of 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide, a heterocyclic compound of interest in pharmaceutical research and development. In the synthesis of active pharmaceutical ingredients (APIs), rigorous purity assessment is not merely a regulatory formality but a critical step to ensure safety and efficacy.[1][2] Impurities, even in trace amounts, can alter the pharmacological and toxicological profile of a drug substance.[]
This document moves beyond standard protocols to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect three primary analytical pillars for purity determination: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method provides a unique lens through which to view the sample, and a multi-technique approach is the most robust strategy for comprehensive characterization.[][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is arguably the most powerful technique for the unambiguous identification of a molecule's structure.[6] For purity analysis, its strength lies in its ability to provide both qualitative and quantitative information about the target molecule and any proton-bearing impurities without the need for a specific reference standard for each impurity.
Expertise & Rationale
¹H NMR is particularly effective because the integral of each signal is directly proportional to the number of protons it represents. By comparing the integral of a signal from the main compound to that of a signal from an impurity, one can directly calculate the molar ratio and, consequently, the purity percentage. ¹³C NMR, while not typically used for quantification due to longer relaxation times, is invaluable for confirming the carbon skeleton and identifying impurities that may not have unique proton signals.[7]
The choice of a deuterated solvent is critical. Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice for this molecule due to its ability to dissolve a wide range of polar organic compounds and its non-interference in the ¹H spectrum. Furthermore, the acidic N-H and amide N-H protons are often observable in DMSO-d₆, which might otherwise exchange too rapidly in solvents like D₂O.[7]
Experimental Protocol: ¹H NMR Purity Assay
-
Sample Preparation: Accurately weigh approximately 10-15 mg of 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide into a clean, dry NMR tube.
-
Internal Standard: Add a known quantity (e.g., 5-10 mg, accurately weighed) of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene). The standard should have sharp signals that do not overlap with the analyte's signals.
-
Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the NMR tube.
-
Dissolution: Cap the tube and vortex thoroughly for 1-2 minutes to ensure complete dissolution of both the sample and the internal standard.
-
Data Acquisition:
-
Insert the tube into the NMR spectrometer.
-
Allow the sample to equilibrate to the probe temperature (typically 298 K).
-
Acquire the ¹H NMR spectrum using a sufficient number of scans to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans). A longer relaxation delay (e.g., 5 seconds) is crucial for accurate integration and quantification.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate all signals corresponding to the analyte, the internal standard, and any observed impurities.
-
Reference the spectrum using the residual solvent peak of DMSO (δ ≈ 2.50 ppm).
-
Data Presentation: Expected ¹H NMR Data
Hypothetical data for 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide in DMSO-d₆.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.95 | t | 1H | -NH- (amide) |
| 7.35 | d | 1H | H-5 (pyrazole ring) |
| 5.70 | d | 1H | H-4 (pyrazole ring) |
| 5.10 | s | 2H | -NH₂ (amino group) |
| 4.85 | s | 2H | -CH₂- (acetamide) |
| 3.30 | t | 2H | -CH₂- (methoxypropyl) |
| 3.20 | s | 3H | -OCH₃ |
| 3.10 | q | 2H | -CH₂- (amide N-CH₂) |
| 1.70 | p | 2H | -CH₂- (methoxypropyl) |
Visualization: NMR Purity Validation Workflow
Sources
A Comprehensive Guide to the Safe Disposal of 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
The core principle of this guidance is to treat 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide as a hazardous chemical and manage its disposal accordingly. This conservative approach is essential for ensuring personal safety and environmental protection.
Hazard Assessment and Core Principles
Due to its chemical structure, which includes a pyrazole ring and an acetamide group, 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide should be handled with caution. Pyrazole derivatives can be harmful, and some are classified as skin and eye irritants.[1][2] Acetamide is a potential carcinogen and may cause liver damage.[3] Therefore, it is imperative to avoid environmental release and ensure all waste is managed by a licensed hazardous waste disposal service.[4][5]
Key Safety Principles:
-
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[4][5][6]
-
Treat all waste containing this compound as hazardous. [6]
-
Segregate waste streams to prevent incompatible chemical reactions. [6][8]
Personal Protective Equipment (PPE)
When handling 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide in any form (solid, liquid, or in solution), the following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | To protect against splashes and airborne particles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile).[1] | To prevent skin contact. |
| Protective Clothing | A lab coat should be worn at all times.[1] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required with adequate ventilation. If dust or aerosols are generated, use a NIOSH-approved respirator.[1] | To prevent inhalation of the compound. |
Step-by-Step Disposal Procedures
The following protocols provide a clear, actionable plan for the safe disposal of waste containing 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide.
Solid Waste Disposal
This category includes unused or expired solid compounds, as well as contaminated materials such as weighing papers, gloves, and absorbent pads.[4][5]
-
Container Selection: Choose a chemically resistant, sealable container clearly labeled for solid hazardous waste.[5] High-density polyethylene (HDPE) containers are a suitable option.
-
Waste Collection: Place all solid waste contaminated with the compound into the designated container.[4]
-
Labeling: Immediately label the container with "Hazardous Waste," the full chemical name: "2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide," and the approximate amount of waste.[6][7]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.[5]
-
Disposal Request: Follow your institution's procedure to request a pickup from the EHS department for professional disposal.[5]
Liquid Waste Disposal
This includes solutions containing 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide and the first rinse from contaminated glassware.[7]
-
Container Selection: Use a leak-proof, chemically compatible container with a secure cap.[4]
-
Waste Collection: Collect all liquid waste in the designated container. Do not mix with other waste streams unless explicitly permitted by your EHS department.[4]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name, the solvent system, and the estimated concentration of the compound.[6][7]
-
Storage: Store the sealed container in a secondary containment bin within a designated hazardous waste accumulation area.[6]
-
Disposal Request: Arrange for pickup and disposal through your institution's EHS department.[6]
Empty Container Disposal
Empty containers that once held 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide must be decontaminated before being discarded as regular waste.
-
Triple Rinsing: Rinse the container with a suitable solvent (e.g., ethanol or acetone) three times.[10]
-
Rinsate Collection: Collect the rinsate as hazardous liquid waste and dispose of it according to the liquid waste procedure.[10]
-
Defacing Labels: Completely remove or deface the original label on the container.[10]
-
Final Disposal: Once decontaminated and the label is removed, the container can typically be disposed of in the regular trash or recycling, as per your institution's guidelines.[10]
Spill Management
In the event of a spill, prompt and safe cleanup is crucial to prevent exposure and environmental contamination.
Small Spills
-
Evacuate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Absorb: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit absorbent.[4]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[1][4]
-
Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[4]
Large Spills
-
Evacuate: Immediately evacuate the laboratory and alert neighboring labs.
-
Emergency Contact: Contact your institution's emergency response number and the EHS department.[4]
-
Do Not Attempt to Clean: Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency personnel.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste related to 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide.
Caption: Decision workflow for the disposal of 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide waste.
References
- Essential Safety and Handling Guide for Methyl Pyrazole Derivatives. Benchchem.
- Proper Disposal of Disuprazole: A Guide for Laboratory Professionals. Benchchem.
- Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
- Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Hazardous Chemical Waste. California State University, San Bernardino.
- Hazardous Waste and Disposal Considerations. American Chemical Society.
- Safety Data Sheet for Pyrazole. Fisher Scientific.
- Chemical Waste Disposal. Stanford Environmental Health & Safety.
- Hazardous Materials Recycling & Disposal. UC Berkeley College of Chemistry.
- Chemical Waste. USC Environmental Health & Safety.
- Material Safety Data Sheet - Acetamide, PA. Cole-Parmer.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 7. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 9. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

